Denv-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H25ClF2N4OS |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[[4-chloro-3-(3,4-difluorophenyl)-1H-pyrazol-5-yl]methylsulfanyl]-4-(cyclohexylmethyl)-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H25ClF2N4OS/c1-2-15-18(10-13-6-4-3-5-7-13)27-23(28-22(15)31)32-12-19-20(24)21(30-29-19)14-8-9-16(25)17(26)11-14/h8-9,11,13H,2-7,10,12H2,1H3,(H,29,30)(H,27,28,31) |
InChI Key |
GYGFJKYRVOOELP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(C(=NN2)C3=CC(=C(C=C3)F)F)Cl)CC4CCCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Denv-IN-5: A Technical Guide to the Core Mechanism of Action Against Dengue Virus via Inhibition of NS5 Nuclear Import
Executive Summary: While a specific antiviral agent designated "Denv-IN-5" is not prominently documented in current scientific literature, this guide explores a critical and well-validated mechanism of action against the Dengue virus (DENV): the inhibition of the Non-Structural Protein 5 (NS5) nuclear import. This pathway is a key target for a new class of broad-spectrum antiviral candidates. This document provides an in-depth analysis of this mechanism, utilizing data from exemplary inhibitor compounds like Ivermectin and N-(4-hydroxyphenyl) retinamide (4-HPR/Fenretinide) to illustrate the core principles. This guide is intended for researchers, scientists, and drug development professionals working on antiviral therapies for Dengue and other flaviviruses.
Introduction: The Role of DENV NS5 and Its Nuclear Localization
The Dengue virus, a member of the Flaviviridae family, encodes a large, multifunctional Non-Structural Protein 5 (NS5). This protein is paramount for viral replication, possessing an N-terminal methyltransferase (MTase) domain and a C-terminal RNA-dependent RNA polymerase (RdRp) domain. Although DENV replication occurs exclusively in the cytoplasm of the host cell, a significant portion of NS5 translocates to and accumulates in the nucleus.[1][2][3]
This nuclear localization of NS5 is not a passive event but a strategic maneuver by the virus to counteract the host's innate immune response.[1][2][4] By entering the nucleus, NS5 can interfere with host signaling pathways, such as the JAK-STAT pathway, and modulate cellular processes like mRNA splicing to create a more favorable environment for viral propagation.[5] The nuclear import of NS5 is therefore considered a critical step for establishing a productive infection, making it an attractive target for antiviral intervention.
The Core Mechanism: Targeting the NS5 Nuclear Import Pathway
The translocation of DENV NS5 from the cytoplasm to the nucleus is an active process mediated by the host's classical nuclear import machinery. NS5 contains specific nuclear localization signals (NLS) that are recognized by the importin α/β1 (IMPα/β1) heterodimer, a cellular transport receptor.[1][3][6] The IMPα subunit recognizes and binds to the NLS on NS5, while the IMPβ1 subunit facilitates the translocation of the entire complex through the nuclear pore complex.
Inhibiting this interaction is a validated antiviral strategy. By preventing NS5 from reaching the nucleus, its ability to suppress the host's antiviral defenses is crippled, allowing the cell's natural immune mechanisms to control and clear the virus more effectively. This mechanism of action has been demonstrated to be effective against all four serotypes of the Dengue virus.[7]
Two primary strategies have emerged for disrupting the NS5-importin interaction:
-
Targeting the Host Importin Machinery: Compounds like Ivermectin directly bind to the host's IMPα protein. This binding induces a conformational change in IMPα, preventing it from associating with IMPβ1 and thereby blocking the formation of a functional import complex capable of recognizing and transporting NLS-containing cargo like NS5.[6][8]
-
Targeting the Viral Protein: Compounds such as 4-HPR (Fenretinide) are believed to act by targeting the viral NS5 protein itself. This interaction likely masks the NLS on NS5, preventing its recognition by the IMPα/β1 heterodimer and consequently blocking its entry into the nucleus.[5]
Below is a diagram illustrating the DENV NS5 nuclear import pathway and the points of inhibition.
The following diagram illustrates the distinct mechanisms of action for host-targeting and virus-targeting inhibitors.
Quantitative Data on Inhibitor Efficacy
The efficacy of compounds targeting the DENV NS5 nuclear import pathway has been quantified through various in vitro assays. The data demonstrates potent antiviral activity at non-cytotoxic concentrations.
| Compound | Target | Assay Type | Virus Serotype(s) | Efficacy Metric (EC50 / IC50) | Reference(s) |
| 4-HPR (Fenretinide) | DENV NS5 | Cell-based antiviral assay | DENV-1, 2, 3, 4 | ~1-2 µM (EC50) | [9] |
| Ivermectin | Host Importin α/β1 | Cell-based antiviral assay | DENV-1, 2, 3, 4 | Potent antiviral activity demonstrated | [6][7][10] |
| Quercetin | DENV Replication | Foci Forming Unit Reduction | DENV-2 | 35.7 µg/mL (IC50) | [11] |
| Daidzein | DENV Replication | Foci Forming Unit Reduction | DENV-2 | 142.6 µg/mL (IC50) | [11] |
Note: Quercetin and Daidzein are included for comparative context of antiviral compounds but may not specifically target NS5 nuclear import.
Key Experimental Protocols
The investigation of DENV NS5 nuclear import and its inhibition relies on a set of established molecular and cellular biology techniques.
Assay for NS5 Subcellular Localization
This protocol is used to visualize the location of the NS5 protein within infected or transfected cells.
-
Cell Culture and Treatment:
-
Plate host cells (e.g., Vero, Huh7) on coverslips in a 24-well plate.
-
Infect cells with DENV (e.g., MOI of 1) or transfect with a plasmid expressing GFP-tagged NS5.
-
For inhibition studies, treat a subset of cells with the desired concentration of the inhibitor compound at the time of infection or post-transfection.
-
-
Immunofluorescence Staining (for infected cells):
-
At 24-48 hours post-infection, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody specific to DENV NS5.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Mount coverslips onto slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Microscopy and Analysis:
-
Image the cells using a confocal laser-scanning microscope.
-
Analyze the images to quantify the nuclear versus cytoplasmic fluorescence intensity of the NS5 signal. A significant decrease in the nuclear-to-cytoplasmic ratio in inhibitor-treated cells indicates successful inhibition of nuclear import.[1][12]
-
Protein-Protein Interaction Assay (AlphaScreen)
This biochemical assay provides direct evidence of the interaction between NS5 and importin α/β and can quantify the disruptive effect of an inhibitor.
-
Reagent Preparation:
-
Purify recombinant DENV NS5 protein and importin α/β proteins.
-
Biotinylate one of the binding partners (e.g., NS5).
-
-
Assay Protocol:
-
In a microplate, combine the biotinylated protein with streptavidin-coated donor beads.
-
Add the other binding partner, which is bound to glutathione S-transferase (GST), along with glutathione-coated acceptor beads.
-
For inhibition assays, pre-incubate one of the binding partners with various concentrations of the inhibitor.
-
Incubate the mixture to allow for binding.
-
-
Data Acquisition:
-
When the donor and acceptor beads are brought into proximity by the protein-protein interaction, excitation of the donor bead at 680 nm results in the emission of singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm.
-
Measure the signal on a compatible plate reader. A decrease in signal in the presence of the inhibitor indicates disruption of the NS5-importin interaction.[1][4]
-
Antiviral Efficacy Assay (Plaque or Foci Reduction Assay)
This assay quantifies the amount of infectious virus produced by cells and is the gold standard for determining the effective concentration (EC50) of an antiviral compound.
-
Infection and Treatment:
-
Seed Vero cells in 12-well plates.
-
Pre-incubate a known amount of DENV (e.g., 100 plaque-forming units) with serial dilutions of the inhibitor compound.
-
Infect the Vero cell monolayers with the virus-inhibitor mixture.
-
-
Plaque Development:
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose or agar) containing the corresponding concentration of the inhibitor.
-
Incubate for 5-7 days to allow plaques (zones of cell death) to form.
-
-
Quantification:
The workflow for screening and validating an inhibitor of NS5 nuclear import is visualized below.
Conclusion and Future Directions
The inhibition of DENV NS5 nuclear import represents a robust and promising strategy for the development of novel anti-dengue therapeutics. This mechanism disrupts a key viral process required for overcoming host defenses, and compounds acting via this pathway have demonstrated efficacy against all four DENV serotypes. The detailed experimental protocols provided herein offer a clear framework for the identification and validation of new chemical entities targeting this pathway. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds like 4-HPR to advance them into clinical trials. Furthermore, the conservation of the NS5-importin interface across other medically important flaviviruses, such as Zika and West Nile virus, suggests that inhibitors targeting this pathway could serve as broad-spectrum antiviral agents.
References
- 1. Investigating dengue virus nonstructural protein 5 (NS5) nuclear import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating Dengue Virus Nonstructural Protein 5 (NS5) Nuclear Import | Springer Nature Experiments [experiments.springernature.com]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Novel Flavivirus Antiviral That Targets the Host Nuclear Transport Importin α/β1 Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear localization of dengue virus (DENV) 1-4 non-structural protein 5; protection against all 4 DENV serotypes by the inhibitor Ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and dengue virus | Semantic Scholar [semanticscholar.org]
- 11. Antiviral activity of four types of bioflavonoid against dengue virus type-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear Localization of Dengue Virus Nonstructural Protein 5 Does Not Strictly Correlate with Efficient Viral RNA Replication and Inhibition of Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Efficacy of Denv-IN-5 Against DENV Serotypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Denv-IN-5, a selective inhibitor of the Dengue virus (DENV). The document details its activity across the four major DENV serotypes, outlines the experimental protocols used for its evaluation, and visualizes the underlying scientific workflows and viral processes.
Introduction: The Challenge of Dengue and the NS5 Target
Dengue virus, a member of the Flaviviridae family, is a mosquito-borne pathogen responsible for an estimated 390 million infections annually.[1][2] The virus comprises four genetically similar but antigenically distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4).[1][3] A recently discovered fifth serotype, DENV-5, has been identified in the sylvatic (forest) cycle, posing potential future challenges for vaccine and therapeutic development.[4][5]
The absence of specific antiviral drugs makes Dengue a significant global health concern.[6][7] A promising target for antiviral drug development is the DENV non-structural protein 5 (NS5).[8][9] NS5 is the largest and most conserved protein across all DENV serotypes and possesses two crucial enzymatic functions essential for viral replication:[7][10][11]
-
An N-terminal S-adenosyl-L-methionine (SAM)-dependent methyltransferase (MTase) domain, which caps the viral RNA.[10][11]
-
A C-terminal RNA-dependent RNA polymerase (RdRp) domain, which synthesizes new viral RNA.[10][11]
Inhibiting the NS5 protein is a key strategy for halting viral replication. This compound has emerged as an effective and selective inhibitor of Dengue virus in vitro.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent inhibitory activity against all four major Dengue virus serotypes. The 50% effective concentration (EC50) values are summarized below. For context, its activity against Human Immunodeficiency Virus (HIV-1) is also included to highlight its selectivity for DENV.
| Virus Serotype | EC50 (μM) | Reference |
| DENV-1 | 1.47 | [12] |
| DENV-2 | 9.23 | [12] |
| DENV-3 | 7.08 | [12] |
| DENV-4 | 8.91 | [12] |
| HIV-1IIIB | 0.1512 | [12] |
Note: Cytotoxicity (CC50) data for this compound was not available in the reviewed literature. A comprehensive assessment of the inhibitor's selectivity index (SI = CC50/EC50) requires this data.
Mechanism of Action: Inhibition of Viral Replication
While the precise binding site of this compound is not detailed in the provided results, its designation as a "Denv-IN" compound strongly suggests it functions as an inhibitor of a key DENV non-structural protein, likely NS5. By targeting the NS5 protein, this compound interferes with the synthesis of the viral genome, a critical step in the production of new virus particles.[10][11] This disruption of the replication complex effectively halts the viral life cycle within the host cell.
Caption: DENV replication cycle and the inhibitory action of this compound.
Experimental Protocols
The evaluation of in vitro antiviral efficacy against DENV involves several standardized assays. The following protocols are representative of the methodologies used to generate data like that presented for this compound.
-
Cell Lines: Vero E6 (African green monkey kidney) or BHK-21 (baby hamster kidney) cells are commonly used as they are highly permissive to DENV infection.[6][13] Human hepatoma cells like Huh-7 can also be used.[8]
-
Virus Strains: Laboratory-adapted prototype strains (e.g., DENV-1 Hawaii, DENV-2 New Guinea C, DENV-3 H87, DENV-4 H241) or clinical isolates are propagated in C6/36 mosquito cells or Vero cells to create high-titer stocks.[14] Virus titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.[15]
This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Host cells (e.g., BHK-21) are seeded in 96-well plates and incubated to form a confluent monolayer.[13]
-
Infection and Treatment: The cell culture medium is removed, and cells are infected with a specific DENV serotype at a predetermined multiplicity of infection (MOI). Simultaneously, serial dilutions of the test compound (like this compound) are added.[6]
-
Incubation: The plates are incubated for 5-7 days until significant CPE is observed in the untreated virus control wells.[15]
-
Quantification: Cell viability is assessed using a colorimetric reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by staining the remaining viable cells with crystal violet.[15]
-
Data Analysis: The absorbance is read, and the EC50 value is calculated as the compound concentration that inhibits CPE by 50% compared to the virus control.[6]
PRNT is a highly sensitive method to quantify the inhibition of infectious virus particles.
-
Cell Seeding: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.
-
Virus-Compound Incubation: A fixed amount of DENV (e.g., 100 plaque-forming units, PFU) is pre-incubated with serial dilutions of the test compound for 1 hour at 37°C.[16]
-
Infection: The virus-compound mixture is added to the cell monolayers and allowed to adsorb for 1-2 hours.[16]
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread and localize infection, forming plaques.
-
Incubation and Visualization: Plates are incubated for 5-7 days. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.[15]
-
Data Analysis: The number of plaques is counted for each compound concentration. The EC50 is the concentration that reduces the plaque count by 50% relative to the virus control.[16]
This assay quantifies the reduction in viral RNA replication.
-
Infection and Treatment: Host cells are infected with DENV and treated with various concentrations of the test compound as described in the CPE assay.
-
RNA Extraction: At a specific time point post-infection (e.g., 48 or 72 hours), total RNA is extracted from the cells.[15]
-
Reverse Transcription and PCR: The viral RNA is reverse-transcribed to cDNA, and the levels of a specific viral gene (e.g., the Envelope gene) are quantified using real-time PCR with specific primers and probes.[7][15]
-
Data Analysis: The viral RNA copy number is normalized to an internal housekeeping gene (e.g., β-actin). The EC50 is the compound concentration that reduces viral RNA levels by 50%.
Caption: General experimental workflow for in vitro antiviral testing.
Conclusion and Future Directions
The available data clearly establish this compound as an effective pan-serotype inhibitor of Dengue virus in vitro, with EC50 values in the low micromolar range for all four major serotypes.[12] Its primary mechanism is likely the inhibition of the essential viral protein NS5, thereby preventing viral RNA replication.
For the continued development of this compound as a potential therapeutic agent, the following steps are critical:
-
Cytotoxicity Profiling: Determining the CC50 value in relevant cell lines is essential to calculate the selectivity index and ensure a sufficient therapeutic window.
-
Resistance Profiling: Genome sequencing of DENV replicons that develop resistance to this compound can confirm its target and mechanism of action.[10]
-
In Vivo Efficacy: Evaluation in established animal models of DENV infection is necessary to assess its efficacy, pharmacokinetics, and safety in a whole-organism context.
-
Efficacy Against DENV-5: As DENV-5 has been identified, testing the efficacy of this compound against this emerging serotype would be a prudent step for future-proofing its therapeutic potential.[4]
References
- 1. Dengue Virus and Its Inhibitors: A Brief Review [jstage.jst.go.jp]
- 2. BioPerfectus - Four Different Dengue Serotypes that Worth Your Attention [bioperfectus.com]
- 3. Dengue Virus Antiviral Services - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Discovery of fifth serotype of dengue virus (DENV-5): A new public health dilemma in dengue control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of fifth serotype of dengue virus (DENV-5): A new public health dilemma in dengue control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In silico and in vitro studies of potential inhibitors against Dengue viral protein NS5 Methyl Transferase from Ginseng and Notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Virtual Screening of Drug-Like Compounds as Potential Inhibitors of the Dengue Virus NS5 Protein [frontiersin.org]
- 9. Expression and Purification of Dengue Virus NS5 Polymerase and Development of a High-Throughput Enzymatic Assay for Screening Inhibitors of Dengue Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 10. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 11. What are DENV NS5 polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo neutralization of Dengue virus by a single domain antibody - PMC [pmc.ncbi.nlm.nih.gov]
The Hunt for a Dengue Killer: A Technical Guide to the Target Identification of a Novel NS4B Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the target identification and mechanism of action of a novel spiropyrazolopyridone inhibitor of the Dengue virus (DENV). This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research. We will explore the journey from a high-throughput screening discovery to the precise identification of the viral non-structural protein 4B (NS4B) as the molecular target.
The global health burden of Dengue virus, with its four serotypes causing a spectrum of illness from debilitating fever to life-threatening hemorrhagic fever, underscores the urgent need for effective antiviral therapies.[1][2] The absence of a universally effective vaccine or specific antiviral drugs has propelled research into novel viral targets essential for replication.[1][2] This guide details the successful identification of a potent inhibitor and its target, offering a roadmap for future antiviral discovery efforts.
From High-Throughput Hit to Validated Lead: The Discovery Pathway
The journey to identifying the NS4B inhibitor began with a large-scale screening of a 1.8-million-compound library.[1][2][3] This campaign utilized a Dengue virus serotype 2 (DENV-2) replicon system, a powerful tool that allows for the study of viral RNA replication in a safe and controlled cellular environment.
A spiropyrazolopyridone compound, hereafter referred to as "NS4B-Inhibitor-1," emerged as a potent and selective inhibitor of the DENV-2 replicon.[1][4]
Quantitative Antiviral Activity
The initial hit demonstrated significant potency and selectivity against DENV-2 and DENV-3 serotypes. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to characterize its therapeutic window.
| Compound | Target Serotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| NS4B-Inhibitor-1 | DENV-2 | 10 - 80 | >20 | >250 |
| DENV-3 | 10 - 80 | >20 | >250 | |
| DENV-1 | >20,000 | >20 | - | |
| DENV-4 | >20,000 | >20 | - |
Table 1: Antiviral Activity and Cytotoxicity of NS4B-Inhibitor-1. Data synthesized from multiple sources.[1][2]
Unmasking the Target: The Role of NS4B
The critical step in advancing a novel antiviral compound is the identification of its molecular target. For NS4B-Inhibitor-1, this was achieved through a combination of resistance selection studies and reverse genetics.
DENV-2 replicons were cultured in the presence of increasing concentrations of the inhibitor, leading to the selection of resistant viral populations.[1] Sequencing of these resistant replicons revealed a specific mutation at amino acid position 63 within the non-structural protein 4B (NS4B).[1][2]
Genetic studies subsequently confirmed that this single amino acid variation in NS4B was responsible for the observed resistance to the inhibitor.[1] This provided conclusive evidence that NS4B is the direct target of this class of inhibitors.[1][2] NS4B is a small, hydrophobic, transmembrane protein that is a critical component of the viral replication complex.[2][5]
Experimental Protocols
DENV-2 Replicon-Based High-Throughput Screening Assay
This assay is designed to identify compounds that inhibit Dengue virus RNA replication.
-
Cell Plating: A stable cell line containing a DENV-2 replicon with a reporter gene (e.g., luciferase) is seeded into 384-well plates.
-
Compound Addition: The compound library is dispensed into the plates at a final concentration typically in the low micromolar range. Control wells with DMSO (negative control) and a known DENV inhibitor (positive control) are included.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of replicon replication, typically 48-72 hours.
-
Luciferase Assay: A luciferase substrate is added to the wells. The luminescence, which is proportional to the level of replicon replication, is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the control wells. "Hits" are identified as compounds that cause a significant reduction in luminescence without causing cytotoxicity.[3][6]
Viral Titer Reduction Assay
This assay validates the antiviral activity of hit compounds against infectious DENV.
-
Cell Seeding: Host cells permissive to DENV infection (e.g., Vero or BHK-21 cells) are seeded in 96-well plates.
-
Compound Treatment and Infection: The cells are pre-treated with serial dilutions of the test compound for a defined period. Subsequently, the cells are infected with a known titer of DENV.
-
Incubation: The infected cells are incubated for several days to allow for viral replication and spread, resulting in the formation of viral plaques or foci.
-
Immunostaining: The cells are fixed and permeabilized. Viral antigens (e.g., the E protein) are detected using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualization and Quantification: A substrate is added to visualize the viral foci. The number of foci is counted, and the EC50 value is calculated as the compound concentration that reduces the number of foci by 50% compared to the untreated control.[7][8]
Resistance Selection and Analysis
This protocol is used to identify the viral target of an inhibitor.
-
Dose Escalation: DENV-2 replicon cells are cultured in the presence of the inhibitor at a starting concentration around the EC50 value.
-
Serial Passage: The replicon-containing cells are passaged every 3-4 days, with a gradual increase in the inhibitor concentration.
-
Isolation of Resistant Clones: Once cells are able to grow at significantly higher inhibitor concentrations, individual resistant cell clones are isolated.
-
RNA Extraction and Sequencing: RNA from the resistant replicon is extracted, and the entire viral open reading frame is amplified by RT-PCR and sequenced.
-
Mutation Identification: The resulting sequences are compared to the wild-type replicon sequence to identify mutations that may confer resistance.[1][9]
Visualizing the Process and Mechanism
Figure 1: High-throughput screening and target identification workflow.
References
- 1. Discovery of Dengue Virus NS4B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Frontiers | Dengue virus NS4B protein as a target for developing antivirals [frontiersin.org]
- 6. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening Assays for Dengue Antiviral Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Profile of Denv-IN-5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of Denv-IN-5, a novel inhibitor of the dengue virus (DENV). This compound, identified as compound 4b in foundational research, belongs to a class of 2-aryl-1H-pyrazole-S-DABOs and has demonstrated inhibitory activity against all four serotypes of the dengue virus as well as the HIV-1IIIB strain. This document summarizes the available quantitative data, outlines detailed experimental protocols for cytotoxicity assessment, and visualizes relevant biological pathways to support further research and development of this compound.
Quantitative Cytotoxicity Data
This compound has been evaluated for its cytotoxic effects to determine its therapeutic window. The 50% cytotoxic concentration (CC50), the concentration at which 50% of cells are killed, is a critical parameter in these assessments. While the specific CC50 value for this compound against all tested cell lines is not publicly available in its entirety, the broader class of 2-aryl-1H-pyrazole-S-DABOs, to which this compound belongs, has been reported to exhibit low cytotoxicity. For anti-HIV-1 screening, this class of compounds showed CC50 values ranging from 77 to >1000 μM in MT-4 cells.
The primary antiviral activity of this compound against Dengue virus was determined by its 50% effective concentration (EC50), the concentration at which 50% of the viral replication is inhibited.
| Compound | Target Virus | EC50 (μM) | Cell Line for Antiviral Assay | Reported Cytotoxicity (CC50) | Cell Line for Cytotoxicity Assay |
| This compound | DENV-I | 1.47 | Vero | Data not publicly available | Vero |
| This compound | DENV-II | 9.23[1] | Vero | Data not publicly available | Vero |
| This compound | DENV-III | 7.08 | Vero | Data not publicly available | Vero |
| This compound | DENV-IV | 8.91 | Vero | Data not publicly available | Vero |
| This compound | HIV-1IIIB | 0.1512 | MT-4 | Low cytotoxicity reported for the compound class (>77 μM) | MT-4 |
Experimental Protocols
The following protocols are representative of the methodologies typically employed for evaluating the cytotoxicity and antiviral activity of DENV inhibitors like this compound.
Cell Viability (Cytotoxicity) Assay using MTT
This assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Seed Vero cells (or other appropriate cell lines such as A549, Huh-7, or BHK-21) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of the compound. Include a "cells only" control (with vehicle, e.g., DMSO) and a "no cells" blank.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay using Plaque Reduction Assay
This assay quantifies the effect of a compound on the production of infectious virus particles.
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the DENV stock. Infect the cell monolayers with DENV at a specific multiplicity of infection (MOI) for 1-2 hours at 37°C.
-
Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 5-7 days until viral plaques are visible.
-
Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity and Antiviral Evaluation
The following diagram illustrates the general workflow for assessing the cytotoxic and antiviral properties of a compound like this compound.
Caption: Workflow for determining the cytotoxicity (CC50) and antiviral efficacy (EC50) of this compound.
Potential Signaling Pathway for DENV-Induced Cell Death
While the specific cytotoxic mechanism of this compound is not yet elucidated, it is relevant to understand the cell death pathways induced by DENV infection, which antiviral compounds aim to counteract. DENV infection can trigger apoptosis through various mechanisms. The following diagram illustrates a simplified, generalized pathway of DENV-induced apoptosis.
Caption: A simplified pathway of DENV-induced apoptosis.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The specific CC50 value and the precise mechanism of cytotoxicity for this compound require further investigation and access to the full experimental data from the primary research publication.
References
Denv-IN-5 and the Quest for Broad-Spectrum Flavivirus Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The global threat posed by flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV), underscores the urgent need for effective antiviral therapies. The development of broad-spectrum antivirals, capable of targeting multiple flaviviruses, is a key strategy in combating these emerging and re-emerging infectious diseases. This technical guide explores the antiviral spectrum of Dengue virus inhibitors beyond DENV, with a focus on compounds targeting conserved viral enzymes. While specific public data on a compound named "Denv-IN-5" is limited to its activity against Dengue virus serotypes, this document will delve into the broader landscape of Denv inhibitors that have shown promise against other significant flaviviruses.
The viral non-structural proteins NS3 and NS5 are among the most conserved across flaviviruses, making them prime targets for the development of broad-spectrum inhibitors.[1] The NS2B-NS3 protease is essential for processing the viral polyprotein, a critical step in the viral replication cycle.[2][3] The NS5 protein contains two key enzymatic domains: a methyltransferase (MTase) at the N-terminus and an RNA-dependent RNA polymerase (RdRp) at the C-terminus, both of which are vital for viral RNA replication and capping.[4][5]
Quantitative Antiviral Activity of Dengue Virus Inhibitors Against Other Flaviviruses
The following table summarizes the in vitro antiviral activity of several reported Dengue virus inhibitors against a panel of flaviviruses. This data highlights the potential for these compounds to act as broad-spectrum antiviral agents.
| Compound/Inhibitor Class | Target | Virus | Assay Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Reference |
| This compound | NS2B-NS3 Protease | DENV-1 | - | - | 1.47 | - | [6] |
| DENV-2 | - | - | 9.23 | - | [6] | ||
| DENV-3 | - | - | 7.08 | - | [6] | ||
| DENV-4 | - | - | 8.91 | - | [6] | ||
| I-OMe-AG538 | NS5-NS3 Interaction | DENV-2 | BHK-21 | low µM | - | >50 | [7] |
| ZIKV | Vero | low µM | - | >50 | [7] | ||
| WNV | Vero | low µM | - | >50 | [7] | ||
| Suramin hexasodium (SHS) | NS5-NS3 Interaction | DENV-2 | BHK-21 | low µM | - | >50 | [7] |
| ZIKV | Vero | low µM | - | >50 | [7] | ||
| WNV | Vero | low µM | - | >50 | [7] | ||
| C-9 | NS3-NS5 Interaction | DENV (all serotypes) | - | Pan-serotype activity | - | - | [8] |
| ZIKV | - | Broad-spectrum activity | - | - | [8] | ||
| WNV | - | Broad-spectrum activity | - | - | [8] | ||
| C-30 | NS3-NS5 Interaction | DENV (all serotypes) | - | Pan-serotype activity | - | - | [8] |
| ZIKV | - | Broad-spectrum activity | - | - | [8] | ||
| WNV | - | Broad-spectrum activity | - | - | [8] | ||
| Quinoxaline-based inhibitors (e.g., Compound 33) | NS2B-NS3 Protease (Allosteric) | DENV-2 | - | 4.6 | - | - | [9] |
| JEV | - | 3.2 | - | - | [9] | ||
| Lycorine (C1) | Viral Replication | ZIKV | Vero E6 | 0.13 | - | - | [10] |
| TBEV | - | Active | - | - | [10] | ||
| Mycophenolic acid (C3) | Viral Replication | TBEV | - | Active | - | - | [10] |
| Vidarabine (C7) | Viral Replication | TBEV | - | Active | - | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antiviral activity findings. Below are outlines for key experimental protocols frequently cited in the study of flavivirus inhibitors.
Plaque Assay for Determining Infectious Virus Titer
This assay quantifies the number of infectious virus particles in a sample.
-
Cell Seeding: Plate susceptible cells, such as Vero or BHK-21 cells, into 12-well plates at a density of 1.5 × 10^5 cells/well and incubate overnight.[7]
-
Virus Infection: Prepare serial dilutions of the virus-containing sample. Remove the culture medium from the cells and inoculate with the virus dilutions. Incubate for 2 hours to allow for viral adsorption.[7]
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus and cell line.
-
Staining and Counting: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaque-forming units (PFU) to determine the virus titer.
Quantitative Reverse Transcriptase PCR (qRT-PCR) for Viral RNA Quantification
This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
-
RNA Extraction: Isolate total RNA from infected cells or supernatant using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
Quantitative PCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan). The amplification of the target viral gene is monitored in real-time.
-
Data Analysis: Determine the viral RNA copy number by comparing the amplification cycle threshold (Ct) values of the samples to a standard curve generated from known quantities of viral RNA or a plasmid containing the target sequence.
NS2B-NS3 Protease Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the viral protease.
-
Reagents: Purified recombinant NS2B-NS3 protease, a fluorogenic substrate peptide that is cleaved by the protease, and the test compounds.
-
Assay Procedure:
-
Incubate the purified NS2B-NS3 protease with various concentrations of the test compound in an appropriate assay buffer.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.
-
-
Data Analysis: Calculate the rate of substrate cleavage for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the protease activity, by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a deeper understanding of antiviral drug discovery.
Caption: Overview of the Flavivirus Replication Cycle.
Caption: Inhibition of Viral Polyprotein Processing by NS2B-NS3 Protease Inhibitors.
Caption: A typical workflow for identifying broad-spectrum flavivirus inhibitors.
References
- 1. Current Trends and Limitations in Dengue Antiviral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessebooks.com [openaccessebooks.com]
- 3. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 5. Dengue Virus Non-Structural Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. High Throughput Screening Targeting the Dengue NS3-NS5 Interface Identifies Antivirals against Dengue, Zika and West Nile Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitor of Flaviviral NS3-NS5 Interaction with Broad-Spectrum Activity and Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dengue Virus Inhibitors as Potential Broad-Spectrum Flavivirus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Molecular Basis of Denv-IN-5 Activity: An In-depth Technical Guide
A comprehensive review of available scientific literature and public data reveals a significant lack of specific information regarding the molecular basis of Denv-IN-5's activity. While the compound is marketed as a Dengue virus inhibitor, detailed experimental data on its mechanism of action, direct molecular target, and the signaling pathways it affects are not currently available in the public domain.
This guide aims to provide a transparent overview of the existing information on this compound and to frame the necessary experimental approaches that would be required to elucidate its molecular function.
Current Knowledge of this compound
This compound is commercially available as a research chemical and is described as an inhibitor of Dengue virus (DENV) replication. The primary quantitative data available is its inhibitory activity against the four serotypes of the Dengue virus.
Table 1: Reported Inhibitory Activity of this compound
| Dengue Virus Serotype | IC₅₀ (µM) |
| DENV-1 | 1.47 |
| DENV-2 | 9.23 |
| DENV-3 | 7.08 |
| DENV-4 | 8.91 |
Source: APExBIO
Beyond these inhibitory concentrations, there is no publicly accessible information detailing the specific viral or host protein that this compound targets. The CAS number for this compound is 2375781-06-7; however, a search for this identifier in scientific databases has not yielded any publications that describe its synthesis, characterization, or biological activity in detail.
Elucidating the Molecular Target and Mechanism of Action: A Proposed Experimental Workflow
To understand the molecular basis of this compound's activity, a systematic series of experiments would be necessary. The following workflow outlines a potential research plan to identify the target and mechanism of this inhibitor.
Denv-IN-5: A Potential Broad-Spectrum Antiviral Agent for Dengue and Other Flaviviruses
DISCLAIMER: As of our last update, "Denv-IN-5" does not correspond to a publicly documented antiviral compound in the scientific literature. The following technical guide is a representative overview based on the characteristics of potent Dengue Virus (DENV) inhibitors with broad-spectrum potential, as described in recent research. The data and experimental protocols are synthesized from published studies on similar small molecule inhibitors targeting flaviviruses.
This document provides an in-depth technical overview of a hypothetical, yet representative, antiviral candidate, herein referred to as this compound, and its potential as a broad-spectrum inhibitor of Dengue Virus and other medically important flaviviruses. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a major global health concern, with an estimated 390 million infections occurring annually.[1] Infections can range from asymptomatic to severe conditions like dengue hemorrhagic fever and dengue shock syndrome.[1][2] There are four distinct DENV serotypes (DENV-1, -2, -3, and -4), and a fifth serotype (DENV-5) has been more recently discovered.[2][3] The lack of approved antiviral drugs and the challenges in developing a universally effective vaccine underscore the urgent need for potent, broad-spectrum antiviral agents.[4][5][6]
This compound is conceptualized as a small molecule inhibitor targeting a highly conserved non-structural (NS) protein of the Dengue virus, a common strategy for achieving broad-spectrum activity against all DENV serotypes and potentially other flaviviruses like Zika virus (ZIKV) and West Nile virus (WNV).[4][7] The non-structural proteins, such as the NS2B-NS3 protease complex and the NS5 RNA-dependent RNA polymerase (RdRp), are essential for viral replication and are attractive targets for antiviral therapy.[1][8][9][10]
Mechanism of Action
This compound is hypothesized to be an allosteric inhibitor of the DENV NS5 polymerase. The NS5 protein is a multifunctional enzyme with a methyltransferase (MTase) domain at its N-terminus and an RNA-dependent RNA polymerase (RdRp) domain at its C-terminus, both of which are critical for viral RNA replication and capping.[1][9][10] By binding to a site distinct from the active site of the RdRp domain, this compound is proposed to induce a conformational change that impairs the polymerase's ability to synthesize viral RNA, thereby halting viral replication.[1]
Furthermore, DENV NS5 is known to antagonize the host's innate immune response by mediating the degradation of STAT2, a key component of the interferon (IFN) signaling pathway.[8][11][12] While not its primary mode of action, the inhibition of NS5 by this compound could potentially restore the host's ability to mount an effective antiviral response.
The following diagram illustrates the canonical RIG-I-like receptor (RLR) pathway for detecting viral RNA and inducing type I interferon production, along with the antagonistic action of DENV non-structural proteins.
Caption: DENV antagonism of the host interferon response.
Antiviral Activity and Cytotoxicity
The antiviral potency of this compound is evaluated across all four DENV serotypes and other relevant flaviviruses. The 50% effective concentration (EC50) and 90% effective concentration (EC90) are determined, alongside the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50).
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | EC50 (µM) | EC90 (µM) |
|---|---|---|---|---|
| DENV-1 | Huh-7 | Plaque Reduction | 0.85 | 2.5 |
| DENV-2 | Vero E6 | RT-qPCR | 0.62 | 1.9 |
| DENV-3 | A549 | Plaque Reduction | 0.91 | 2.8 |
| DENV-4 | Huh-7 | RT-qPCR | 0.77 | 2.3 |
| ZIKV | Vero E6 | Plaque Reduction | 1.2 | 4.1 |
| WNV | Huh-7 | RT-qPCR | 1.5 | 5.0 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Incubation (h) | CC50 (µM) | Selectivity Index (SI) vs. DENV-2 |
|---|---|---|---|---|
| Huh-7 | MTT | 72 | > 50 | > 80.6 |
| Vero E6 | Neutral Red Uptake | 72 | > 50 | > 80.6 |
| A549 | CellTiter-Glo | 72 | > 50 | > 80.6 |
| Primary HUVEC | MTT | 72 | 45.2 | 72.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Cell Lines: Human hepatoma cells (Huh-7), human lung adenocarcinoma cells (A549), and African green monkey kidney cells (Vero E6) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO2.
-
Viruses: DENV serotypes 1-4, ZIKV, and WNV are propagated in C6/36 mosquito cells, and viral titers are determined by plaque assay on Vero E6 cells.
-
Seed Vero E6 cells in 24-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Mix the compound dilutions with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Remove the growth medium from the cells and infect with the virus-compound mixture for 1.5 hours.
-
Remove the inoculum and overlay the cells with DMEM containing 1.2% methylcellulose and the corresponding concentration of the compound.
-
Incubate for 5-7 days, then fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the plaques and calculate the EC50 value as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
-
Infect cells (e.g., Huh-7) with the virus at a multiplicity of infection (MOI) of 0.1 in the presence of serial dilutions of this compound.
-
After 48 hours post-infection, harvest the cell supernatant.
-
Extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Perform one-step RT-qPCR using primers and probes specific to a conserved region of the viral genome (e.g., the 5' UTR).
-
Quantify the viral RNA levels relative to a standard curve of in vitro transcribed viral RNA.
-
Calculate the EC50 value as the compound concentration that reduces viral RNA levels by 50%.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value as the compound concentration that reduces cell viability by 50% compared to the untreated control.
The following diagram outlines the general workflow for screening and characterizing potential antiviral compounds like this compound.
References
- 1. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 2. Dengue viruses – an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of fifth serotype of dengue virus (DENV-5): A new public health dilemma in dengue control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Dengue Virus Inhibitors as Potential Broad-Spectrum Flavivirus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are DENV NS5 polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. DENV Inhibits Type I IFN Production in Infected Cells by Cleaving Human STING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Evaluation of Denv-IN-5 using a Dengue Virus Plaque Reduction Assay
This document provides a comprehensive protocol for assessing the antiviral activity of the hypothetical compound Denv-IN-5 against Dengue virus (DENV) utilizing a plaque reduction assay. The intended audience includes researchers, scientists, and professionals involved in antiviral drug discovery and development.
Introduction
Dengue virus (DENV), a member of the Flaviviridae family, is a mosquito-borne pathogen responsible for a significant global disease burden[1]. The virus exists as four distinct serotypes (DENV-1, -2, -3, -4) and its genome encodes for three structural and seven non-structural (NS) proteins[1][2]. Among these, the NS5 protein is a key therapeutic target due to its essential role in viral replication through its RNA-dependent RNA polymerase (RdRp) activity[3][4]. The NS5 protein is also known to counteract the host's antiviral response by inhibiting interferon (IFN) signaling, specifically by preventing the phosphorylation of the STAT2 protein[2][5][6].
This compound is a hypothetical antiviral compound designed to inhibit the DENV NS5 polymerase. To quantify its efficacy, a plaque reduction assay is employed. This assay is considered the gold standard for measuring the ability of a compound or antibody to neutralize viral infectivity in vitro[7][8]. The principle of the assay is to allow the virus to form localized areas of infection, or plaques, on a monolayer of susceptible cells. The potency of the antiviral compound is determined by its ability to reduce the number of these plaques in a dose-dependent manner[9].
Data Presentation
The primary endpoint of this assay is the 50% effective concentration (EC50), which represents the concentration of this compound required to reduce the number of viral plaques by 50% compared to the untreated virus control. The results are typically summarized in a table for clear comparison.
Table 1: Representative Data for this compound Plaque Reduction Assay
| This compound Concentration (µM) | Mean Plaque Count (PFU/well) | Standard Deviation | Percent Inhibition (%) |
| 0 (Virus Control) | 120 | 8 | 0 |
| 0.01 | 105 | 6 | 12.5 |
| 0.1 | 65 | 5 | 45.8 |
| 1.0 | 28 | 4 | 76.7 |
| 10.0 | 5 | 2 | 95.8 |
| 100.0 | 0 | 0 | 100 |
| Cell Control (No Virus) | 0 | 0 | 100 |
PFU: Plaque-Forming Units. Data are hypothetical and for illustrative purposes.
Experimental Protocol
This protocol outlines the detailed methodology for performing a DENV plaque reduction assay to evaluate this compound.
-
Cells: Vero-9013 or other susceptible cell lines (e.g., BHK-21)[10].
-
Virus: Titered stock of Dengue virus (e.g., DENV-2).
-
Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Media & Buffers:
-
Growth Medium: Eagle’s Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Assay Medium: EMEM/DMEM with 2% FBS.
-
Overlay Medium: Assay medium containing 1% methylcellulose or carboxymethyl cellulose (CMC).
-
Phosphate-Buffered Saline (PBS).
-
-
Staining: 1% Crystal Violet in 20% ethanol.
-
Plates: 12-well or 24-well sterile tissue culture plates[7].
-
Cell Plating:
-
One day prior to the assay, seed Vero cells into 12-well plates at a density that ensures a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well)[8].
-
Incubate plates at 37°C with 5% CO2.
-
-
Compound Dilution:
-
Prepare a series of 2-fold or 10-fold dilutions of this compound in the assay medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
-
-
Virus-Compound Incubation:
-
Dilute the DENV stock in assay medium to a concentration calculated to yield 50-100 plaques per well.
-
Mix equal volumes of the diluted virus and each compound dilution.
-
Include a "virus control" (virus mixed with assay medium containing only the solvent) and a "cell control" (assay medium only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow for interaction[10].
-
-
Infection of Cell Monolayer:
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Add 200 µL of the virus-compound mixture to the appropriate wells.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum and prevent drying.
-
-
Overlay Application:
-
After the adsorption period, carefully aspirate the inoculum from each well.
-
Gently add 1.5 mL of the overlay medium to each well[10]. The semi-solid overlay restricts the spread of progeny virus, ensuring the formation of discrete plaques[11].
-
Incubate the plates at 37°C with 5% CO2 for 5-7 days for DENV-1, or as appropriate for the specific serotype and cell line used[10].
-
-
Plaque Visualization:
-
After incubation, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Aspirate the formalin and overlay mixture.
-
Stain the cell monolayer by adding 0.5 mL of 1% crystal violet solution to each well for 10-15 minutes.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Data Collection and Analysis:
-
Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control using the formula: % Reduction = (1 - [Plaque count with compound / Plaque count of virus control]) * 100
-
Determine the EC50 value by plotting the percent reduction against the logarithm of the compound concentration and using a non-linear regression analysis.
-
Visualizations
Caption: Workflow of the Dengue virus plaque reduction assay.
References
- 1. Dengue Virus Non-Structural Protein 5 as a Versatile, Multi-Functional Effector in Host–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 4. What are DENV NS5 polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral actions of flavanoid-derived compounds on dengue virus type-2 [ijbs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
High-Throughput Screening Methods for Denv-IN-5 Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV) infection is a significant global health concern with no approved antiviral therapy currently available. The DENV non-structural protein 5 (NS5) is a highly conserved and essential enzyme for viral replication, making it a prime target for antiviral drug development. NS5 possesses two key enzymatic activities: an N-terminal methyltransferase (MTase) and a C-terminal RNA-dependent RNA polymerase (RdRp). Denv-IN-5 and its analogs are investigational compounds designed to inhibit the DENV NS5 RdRp activity, thereby halting viral RNA synthesis. This document provides detailed application notes and protocols for high-throughput screening (HTS) of this compound analogs to identify potent inhibitors of DENV replication.
Target Pathway: DENV NS5 RNA-Dependent RNA Polymerase (RdRp)
The DENV replication cycle occurs in the cytoplasm of infected host cells. The viral positive-sense RNA genome is translated into a single polyprotein, which is then cleaved into structural and non-structural proteins. NS5, in concert with other non-structural proteins like NS3, forms the replication complex. The RdRp domain of NS5 is responsible for synthesizing a negative-sense RNA intermediate, which then serves as a template for the synthesis of new positive-sense viral genomes. Inhibition of the RdRp activity is a direct mechanism to block viral replication.
Caption: DENV Replication Cycle and the Target of this compound Analogs.
High-Throughput Screening (HTS) Workflow
A tiered HTS approach is recommended to efficiently screen and identify promising this compound analogs. The workflow begins with a primary biochemical screen to identify direct inhibitors of the NS5 RdRp enzyme, followed by cell-based secondary assays to confirm antiviral activity in a biological context and assess cytotoxicity.
Application Notes and Protocols: Utilizing DENV Inhibitors in Dengue Virus Replicon Systems
Disclaimer: Information regarding a specific compound designated "Denv-IN-5" is not available in the public domain as of this writing. Therefore, these application notes and protocols will utilize a representative Dengue Virus (DENV) non-structural protein 4B (NS4B) inhibitor as a well-documented example to illustrate the principles and procedures for evaluating antiviral compounds in DENV replicon systems.
Introduction to Dengue Virus Replicon Systems
Dengue virus (DENV), a member of the Flaviviridae family, is a positive-sense single-stranded RNA virus and the causative agent of dengue fever, a significant global health threat.[1][2][3][4] The DENV genome encodes three structural proteins (Capsid [C], pre-membrane [prM], and Envelope [E]) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[1][4][5][6] The non-structural proteins are primarily involved in viral RNA replication and are key targets for antiviral drug development.[1][7]
Dengue virus replicon systems are powerful and safe tools for studying viral replication and for high-throughput screening (HTS) of antiviral compounds.[8][9][10][11] These systems are genetically engineered viral genomes that can replicate autonomously within host cells but are incapable of producing infectious virus particles because the genes encoding the structural proteins have been partially or fully replaced with a reporter gene, such as luciferase or green fluorescent protein (GFP).[2][8][9][11] This allows for the quantification of viral replication by measuring the reporter gene expression.[8][9][11] Both transient and stable replicon-harboring cell lines have been developed for these purposes.[8][10]
DENV NS4B as an Antiviral Target
The DENV NS4B is a small, hydrophobic, multi-pass transmembrane protein that is a crucial component of the viral replication complex.[12][13] It is known to induce rearrangements of intracellular membranes, particularly the endoplasmic reticulum (ER), to form the sites of viral RNA replication.[14] NS4B also interacts with other viral proteins, such as the NS3 helicase, which is essential for viral replication.[13] Inhibition of NS4B function disrupts the formation and function of the replication complex, leading to a potent antiviral effect.[12][13]
Quantitative Data for a Representative DENV NS4B Inhibitor
The following table summarizes the antiviral activity and cytotoxicity of a representative DENV NS4B inhibitor, NITD-618, as reported in the literature.[13]
| Compound | Target | Assay System | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| NITD-618 | DENV NS4B | DENV-2 Luciferase Replicon | A549 | ~1.6 | >40 | >25 |
| NITD-618 | DENV-2 Virus Production | Vero | Vero | 1.6 | >40 | >25 |
| NITD-618 | DENV-2 Reporter Virus | K562 | K562 | 1.8 | >20 | >11 |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication or virus production. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.
Experimental Protocols
DENV Replicon Assay for Antiviral Compound Screening
This protocol describes a cell-based assay using a stable DENV luciferase reporter replicon cell line to determine the antiviral activity of a test compound.
Materials:
-
Stable DENV-2 luciferase replicon-harboring A549 cells[12][13]
-
Complete growth medium (e.g., F-12 medium with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound (e.g., representative NS4B inhibitor)
-
DMSO (vehicle control)
-
96-well or 384-well clear-bottom white plates
-
Luciferase assay reagent (e.g., EnduRen Live Cell Substrate)[13]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium. A typical starting concentration for screening is 5-10 µM.[12]
-
Aspirate the old medium from the cell plate and add the medium containing the test compound or DMSO (as a negative control).
-
Incubate the plate at 37°C with 5% CO2 for 48 hours.[12][13]
-
-
Luciferase Assay (Antiviral Activity):
-
After the 48-hour incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luciferase activity (Relative Light Units - RLU) using a luminometer.[13]
-
-
Cell Viability Assay (Cytotoxicity):
-
Data Analysis:
-
Calculate the percentage of inhibition of DENV replication for each compound concentration relative to the DMSO control.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the EC50 and CC50 values by plotting the data using a non-linear regression analysis.[12]
-
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.
Procedure:
-
Cell Transfection:
-
Transfect A549 cells with in vitro transcribed DENV-2 luciferase replicon RNA.[12]
-
Seed the transfected cells into a multi-well plate.
-
-
Compound Addition at Different Time Points:
-
Add the test compound (at a concentration of ~5x EC50) to different wells at various time points post-transfection (e.g., 0, 2, 4, 8, 12, 24 hours).[12]
-
-
Luciferase Measurement:
-
At a fixed time point after transfection (e.g., 48 hours), measure the luciferase activity in all wells.
-
-
Data Analysis:
-
Plot the luciferase activity against the time of compound addition. A significant reduction in luciferase activity when the compound is added at early time points suggests inhibition of an early stage of replication (e.g., RNA synthesis), while a lack of inhibition at later time points indicates that the compound is not effective once replication is established.
-
Visualizations
Caption: Workflow for DENV replicon-based antiviral screening.
Caption: Putative mechanism of action of an NS4B inhibitor.
References
- 1. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Dengue type-2 virus replicons expressing GFP reporter gene in study of viral RNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dengue virus pathogenesis and host molecular machineries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dengue Virus Non-Structural Protein 5 as a Versatile, Multi-Functional Effector in Host–Pathogen Interactions [frontiersin.org]
- 6. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dengue Virus Non-Structural Protein 5 [mdpi.com]
- 8. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of an efficient dengue virus replicon for development of assays of discovery of small molecules against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dengue virus - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of a DENV Inhibitor
Disclaimer: The compound "Denv-IN-5" as specified in the topic could not be found in publicly available scientific literature. Therefore, these application notes and protocols describe the synthesis of a well-documented, potent, pan-serotype Dengue Virus (DENV) inhibitor, JNJ-A07 , as a representative example of a DENV inhibitor. The synthesis is based on procedures outlined in patent WO 2017/167951 A1 and related publications.[1][2][3]
Introduction
Dengue virus infection is a significant global health threat, and the development of effective antiviral therapeutics is a critical area of research. JNJ-A07 is a potent DENV inhibitor that acts by blocking the interaction between the viral non-structural proteins NS3 and NS4B, a mechanism that prevents the formation of the viral replication complex.[1][2][3][4] This document provides detailed protocols for the laboratory-scale synthesis of the racemic precursor of JNJ-A07 and the subsequent chiral separation to obtain the active enantiomer.
Data Presentation
The following table summarizes the key chemical intermediates and the final product in the synthesis of JNJ-A07.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 6-(Trifluoromethoxy)indoline | C₉H₈F₃NO | 203.16 | Starting Material | |
| 2-(4-Chlorophenyl)acetic acid | C₈H₇ClO₂ | 170.59 | Starting Material | |
| Intermediate 4a | C₁₇H₁₃ClF₃NO₂ | 355.74 | Acylated Indoline | |
| Intermediate 4b | C₁₇H₁₂BrClF₃NO₂ | 434.64 | Brominated Intermediate | |
| tert-Butyl 4-(3-amino-5-methoxyphenoxy)butanoate | C₁₅H₂₃NO₄ | 281.35 | Amine Coupling Partner | |
| Racemic JNJ-A07 (Compound 4) | C₃₂H₃₁ClF₃N₃O₅ | 648.06 | Racemic Final Product | |
| JNJ-A07 (Enantiomer 4B) | C₃₂H₃₁ClF₃N₃O₅ | 648.06 | Active DENV Inhibitor |
Experimental Protocols
The synthesis of JNJ-A07 can be divided into a multi-step sequence involving the preparation of key intermediates followed by a final coupling, deprotection, and chiral separation.
Protocol 1: Synthesis of Intermediate 4a (2-(4-chlorophenyl)-1-(6-(trifluoromethoxy)indolin-1-yl)ethanone)
Objective: To synthesize the acylated indoline intermediate.
Materials:
-
6-(Trifluoromethoxy)indoline
-
2-(4-Chlorophenyl)acetic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of 6-(trifluoromethoxy)indoline (2 g, 9.84 mmol) in DMF (40 mL), add 2-(4-chlorophenyl)acetic acid (1.85 g, 10.8 mmol), HATU (5.6 g, 14.8 mmol), and diisopropylethylamine (4.9 mL, 29.5 mmol).[3]
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water, which will cause a precipitate to form.
-
Filter the precipitate and then dissolve it in ethyl acetate.
-
Wash the organic layer with water, dry it over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Intermediate 4a.[3]
Protocol 2: Synthesis of Intermediate 4b (2-bromo-2-(4-chlorophenyl)-1-(6-(trifluoromethoxy)indolin-1-yl)ethanone)
Objective: To synthesize the brominated intermediate for subsequent nucleophilic substitution.
Materials:
-
Intermediate 4a
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 M in THF)
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve Intermediate 4a (3 g, 8.43 mmol) in THF (50 mL) and cool the solution to -78°C under a nitrogen atmosphere.[3]
-
Slowly add LiHMDS (1.5 M in THF, 11.2 mL, 16.9 mmol) dropwise to the cooled solution and stir for 15 minutes at -78°C.
-
In a separate flask, dissolve N-bromosuccinimide (1.65 g, 9.3 mmol) in THF (30 mL) and add this solution dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to proceed at -78°C.
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
The organic layer is separated, dried over MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield Intermediate 4b, which is used in the next step without further purification.[3]
Protocol 3: Synthesis and Deprotection to Racemic JNJ-A07 (Compound 4)
Objective: To synthesize the racemic final product through nucleophilic substitution and subsequent deprotection.
Materials:
-
Intermediate 4b
-
tert-Butyl 4-(3-amino-5-methoxyphenoxy)butanoate
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
In a flask, combine Intermediate 4b (3.6 g, 8.3 mmol), tert-butyl 4-(3-amino-5-methoxyphenoxy)butanoate (2.3 g, 8.3 mmol), and diisopropylethylamine (1.7 mL, 9.94 mmol) in acetonitrile (80 mL).[3]
-
Stir the mixture at 70°C for 4 hours.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting residue is the tert-butyl protected precursor of JNJ-A07.
-
Dissolve the residue in a mixture of trifluoroacetic acid and dichloromethane to remove the tert-butyl protecting group.
-
After the deprotection is complete, neutralize the reaction mixture and purify the crude product to obtain the racemic Compound 4.
Protocol 4: Chiral Separation of JNJ-A07
Objective: To separate the enantiomers of Compound 4 to isolate the active JNJ-A07.
Method:
-
The separation of the enantiomers is achieved using chiral Supercritical Fluid Chromatography (SFC).[2]
-
The specific conditions for the chiral SFC (column, mobile phase, temperature, pressure) should be optimized to achieve baseline separation of the two enantiomers.
-
The dextrorotatory enantiomer corresponds to JNJ-A07.[2]
Visualizations
References
Application Notes and Protocols for Denv-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denv-IN-5 is an inhibitor of the Dengue virus (DENV), a mosquito-borne flavivirus responsible for a spectrum of diseases in humans, ranging from mild dengue fever to severe dengue hemorrhagic fever and dengue shock syndrome. This compound specifically targets the viral non-structural protein 3 (NS3) protease and its cofactor, non-structural protein 2B (NS2B). The NS2B/NS3 protease complex is essential for the proteolytic processing of the DENV polyprotein, a critical step in the viral replication cycle. By inhibiting this enzyme, this compound effectively blocks viral maturation and propagation. These application notes provide detailed protocols for the preparation, storage, and use of this compound in cell culture-based antiviral assays.
Chemical Properties and Efficacy
This compound is a potent and selective inhibitor of all four serotypes of the Dengue virus. Its efficacy is demonstrated by its half-maximal effective concentration (EC50) values in cell-based assays.
| Property | Value |
| Target | Dengue Virus (DENV) NS2B/NS3 Protease |
| EC50 (DENV-1) | 1.47 µM[1] |
| EC50 (DENV-2) | 9.23 µM[1] |
| EC50 (DENV-3) | 7.08 µM[1] |
| EC50 (DENV-4) | 8.91 µM[1] |
| Molecular Weight | 478.99 g/mol |
| CAS Number | 2375781-06-7 |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring reproducible experimental results.
Materials Required:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Preparation of 10 mM Stock Solution:
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.79 mg of this compound (Molecular Weight: 478.99 g/mol ).
-
Dissolving: Add the appropriate volume of DMSO to the weighed powder. For a 10 mM stock solution, if you weighed 4.79 mg, add 1 ml of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µl) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability:
-
Powder: Store the solid form of this compound at -20°C.
-
Stock Solution: Store the DMSO stock solution at -20°C.[1] It is important to note that long-term storage of this compound in solution is not recommended.[1] Prepare fresh working solutions from the stock for each experiment.
Experimental Protocols
The following protocols describe the use of this compound in cell culture to determine its antiviral activity and cytotoxicity. Human hepatoma Huh7 cells are a commonly used and permissive cell line for DENV infection and are recommended for these assays.
Cell Culture and Maintenance:
-
Cell Line: Huh7 cells.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Antiviral Activity Assay (Plaque Reduction Assay):
This assay determines the ability of this compound to inhibit the production of infectious virus particles.
Materials:
-
Huh7 cells
-
Dengue virus stock (of the desired serotype)
-
This compound stock solution (10 mM in DMSO)
-
Growth Medium and Infection Medium (DMEM with 2% FBS)
-
Overlay Medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed Huh7 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium. A typical starting concentration for the highest dose could be 50-100 µM, with subsequent 2-fold or 3-fold dilutions. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the cells with DENV at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 30-100 plaque-forming units per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the incubation period, remove the virus inoculum and wash the cells gently with phosphate-buffered saline (PBS). Add the prepared dilutions of this compound or the vehicle control to the respective wells.
-
Overlay: After a 1-hour incubation with the compound, remove the treatment medium and overlay the cells with the overlay medium containing the corresponding concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days, depending on the virus serotype and strain, to allow for plaque formation.
-
Plaque Visualization: After the incubation period, fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. The EC50 value can be determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay):
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Huh7 cells
-
This compound stock solution (10 mM in DMSO)
-
Growth Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with the same serial dilutions of this compound as used in the antiviral assay, including a vehicle control. Also include a "cells only" control with no treatment.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.
Visualizations
Dengue Virus Polyprotein Processing by NS2B/NS3 Protease
Caption: DENV polyprotein processing by the NS2B/NS3 protease, the target of this compound.
Experimental Workflow for this compound Antiviral Assay
Caption: Workflow for determining the antiviral efficacy of this compound.
Logical Relationship for Cytotoxicity Assessment
Caption: Relationship between antiviral activity, cytotoxicity, and selectivity index.
References
Application Notes and Protocols: Combination Antiviral Therapy Using Denv-IN-5
For Research Use Only.
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus with four main serotypes (DENV-1, -2, -3, -4), poses a significant global health threat, causing an estimated 390 million infections annually.[1][2] Currently, there are no approved antiviral therapies for dengue, and treatment is primarily supportive.[1][3][4] The development of effective antiviral agents is a critical public health priority. One promising strategy is combination therapy, which can enhance antiviral efficacy, lower the required dosage of individual drugs, and reduce the likelihood of developing drug-resistant viral strains.[5][6]
These application notes provide a detailed overview and experimental protocols for evaluating the use of Denv-IN-5, a potent and selective non-nucleoside inhibitor of the Dengue virus non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp), in combination with other antiviral agents.[7][8] The NS5 protein is essential for viral RNA replication, making it a prime target for antiviral drug development.[2][8][9]
Here, we describe the synergistic potential of this compound when used in combination with a hypothetical DENV NS2B/NS3 protease inhibitor, Denv-PRO-Inh-1. The NS2B/NS3 protease is another crucial viral enzyme responsible for cleaving the DENV polyprotein, a necessary step for viral maturation.[10][11]
Mechanism of Action: this compound
This compound is a small molecule inhibitor that allosterically binds to the DENV NS5 RdRp domain. This binding induces a conformational change in the enzyme, inhibiting its ability to synthesize viral RNA, thereby halting viral replication.[7] The dual enzymatic functions of NS5, as both an RNA polymerase and a methyltransferase, make it a critical component of the viral replication complex.[2] By targeting the RdRp function, this compound directly interferes with the propagation of the viral genome.
Caption: Mechanism of this compound targeting DENV NS5 RdRp.
Rationale for Combination Therapy
Combining antiviral agents with different mechanisms of action is a well-established strategy in virology.[6] The primary advantages of this approach include:
-
Synergistic Antiviral Effect: The combined effect of two drugs may be greater than the sum of their individual effects.
-
Reduced Risk of Drug Resistance: It is more difficult for a virus to simultaneously develop mutations that confer resistance to two drugs with different targets.[5]
-
Dose Reduction: Synergy may allow for the use of lower concentrations of each drug, potentially reducing dose-dependent toxicity.[6]
The combination of this compound (an RdRp inhibitor) and Denv-PRO-Inh-1 (a protease inhibitor) targets two distinct and essential viral enzymes, providing a strong basis for synergistic antiviral activity.
Caption: Dual-target inhibition of the DENV lifecycle.
Quantitative Data Summary
The following table presents hypothetical data from a checkerboard antiviral assay to illustrate the synergistic interaction between this compound and Denv-PRO-Inh-1. The effective concentration 50 (EC50) is the concentration of the drug that inhibits 50% of viral activity. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Compound(s) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Combination Index (CI) at EC50 | Interpretation |
| This compound (alone) | 2.5 | >100 | >40 | - | Potent Antiviral |
| Denv-PRO-Inh-1 (alone) | 4.0 | >100 | >25 | - | Potent Antiviral |
| This compound + Denv-PRO-Inh-1 (Combination) | 0.8 (this compound) + 1.2 (Denv-PRO-Inh-1) | >100 | >125 (for this compound) / >83 (for Denv-PRO-Inh-1) | 0.62 | Synergy |
Table 1: Hypothetical quantitative summary of the in vitro antiviral activity of this compound and Denv-PRO-Inh-1, alone and in combination, against DENV-2 in Vero cells.
Experimental Protocols
Detailed methodologies for assessing the antiviral activity and synergy of this compound in combination with other compounds are provided below.
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol determines the concentration range of the compounds that are non-toxic to the host cells.
Materials:
-
Vero cells (or other susceptible cell line, e.g., Huh7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and other antiviral compounds
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound and the combination compound in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium but no compound (cell viability control).
-
Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined using non-linear regression analysis.
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Vero cells
-
DENV stock of known titer (Plaque Forming Units/mL)
-
12-well cell culture plates
-
This compound and other antiviral compounds
-
Semi-solid overlay medium (e.g., MEM with 2% FBS and 1% carboxymethylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 12-well plates and grow to confluence.
-
Prepare serial dilutions of the antiviral compounds.
-
In a separate plate or tubes, pre-incubate a standard amount of DENV (e.g., 100 PFU) with each compound dilution for 1 hour at 37°C.
-
Remove the growth medium from the confluent Vero cells and wash with PBS.
-
Inoculate the cells with the virus-compound mixture and incubate for 1-2 hours at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and add 2 mL of the semi-solid overlay medium to each well.
-
Incubate the plates for 5-7 days at 37°C with 5% CO2 until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined using non-linear regression analysis.
Protocol 3: Combination Antiviral Activity (Checkerboard Assay)
This protocol is used to systematically evaluate the interaction between two antiviral compounds.
Procedure:
-
Design a 96-well plate layout for a checkerboard assay. Serially dilute this compound horizontally and the second antiviral (e.g., Denv-PRO-Inh-1) vertically. This creates a matrix of concentration combinations.
-
Perform an antiviral assay as described in Protocol 2 (or a yield reduction assay using qRT-PCR) for each combination of concentrations.
-
After the assay is complete, determine the percentage of viral inhibition for each well.
-
Analyze the data using software such as CompuSyn or a similar program to calculate the Combination Index (CI). This analysis is based on the median-effect principle by Chou and Talalay.
Caption: Workflow for assessing antiviral synergy.
Conclusion
The provided protocols and background information offer a framework for researchers to investigate the use of the novel DENV NS5 inhibitor, this compound, in combination with other antiviral agents. The strategy of targeting multiple viral proteins is a promising approach to developing effective therapies against dengue virus.[5][12] The detailed methodologies for assessing cytotoxicity, antiviral efficacy, and synergy will enable a robust evaluation of potential combination therapies, moving the field closer to a viable treatment for this widespread and debilitating disease.
References
- 1. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dengue Virus Non-Structural Protein 5 as a Versatile, Multi-Functional Effector in Host–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An IRF-3, -5, -7-independent pathway of dengue viral resistance utilizes IRF-1 to stimulate type I and II interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biohelplearning.com [biohelplearning.com]
- 5. View of A mini review of antiviral compounds against dengue virus | Community Acquired Infection [hksmp.com]
- 6. Synergistic Suppression of Dengue Virus Replication Using a Combination of Nucleoside Analogs and Nucleoside Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 8. What are DENV NS5 polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Identification of new inhibitors of NS5 from dengue virus using saturation transfer difference (STD-NMR) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Denv-IN-5 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Denv-IN-5. Our goal is to help you overcome common challenges, particularly solubility issues in aqueous solutions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an inhibitor of the Dengue virus (DENV) replication. It has shown efficacy against multiple DENV serotypes in in vitro assays.[1][2] Its primary target is believed to be a non-structural protein essential for viral RNA synthesis.
Q2: What are the known EC50 values for this compound?
A2: The half-maximal effective concentration (EC50) of this compound varies among the different Dengue virus serotypes. The reported values are summarized in the table below.
| Dengue Virus Serotype | EC50 (µM) |
| DENV-I | 1.47[1][2] |
| DENV-II | 9.23[1][2] |
| DENV-III | 7.08[1][2] |
| DENV-IV | 8.91[1][2] |
| Data sourced from commercially available information. |
Q3: What is the chemical information for this compound?
A3: Key chemical properties of this compound are provided in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₅ClF₂N₄OS |
| Molecular Weight | 478.99 g/mol |
| CAS Number | 2375781-06-7 |
| Data sourced from commercially available information. |
Troubleshooting Guide: Overcoming Solubility Issues
A primary challenge when working with this compound is its poor solubility in aqueous solutions. This guide provides a systematic approach to preparing this compound solutions for your experiments.
Issue: this compound precipitates when added to my aqueous buffer or cell culture medium.
Root Cause: this compound is a hydrophobic molecule with limited solubility in water-based solutions. Direct addition to aqueous solutions will likely result in precipitation.
Solution: A common and effective method for solubilizing hydrophobic compounds like this compound for in vitro experiments is to first dissolve it in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted in your aqueous experimental medium to the desired final concentration.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 478.99 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 478.99 g/mol * 1000 mg/g * 1 mL = 4.79 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 4.79 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for use in experiments.
Important Consideration: The final concentration of DMSO in your experimental setup should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Procedure:
-
Determine the final desired concentrations of this compound.
-
Perform serial dilutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare intermediate dilutions of the stock solution in your aqueous experimental medium. For example, to achieve a final concentration of 10 µM in a total volume of 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of your medium.
-
Always add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly to prevent precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of this compound to the same final volume of your experimental medium.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified Dengue Virus replication cycle and the inhibitory action of this compound.
References
Denv-IN-5 Technical Support Center: Troubleshooting Stability in Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing Denv-IN-5, ensuring its stability throughout long-term experiments is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound, like many small molecule inhibitors, can be influenced by several factors. These include the pH of the solvent or culture medium, exposure to light, storage temperature, and the presence of reactive species in the experimental environment. The inherent chemical structure of this compound, which includes a sulfonamide and heterocyclic rings, may be susceptible to specific degradation pathways such as hydrolysis and oxidation.
Q2: I'm observing a decrease in the inhibitory activity of this compound over time in my cell-based assays. What could be the cause?
A2: A gradual loss of activity often points to the degradation of the compound in the cell culture medium. This could be due to hydrolysis of the sulfonamide group, particularly if the medium has a slightly acidic pH. Additionally, components in the serum of the culture medium could potentially metabolize or bind to the inhibitor, reducing its effective concentration. It is also crucial to ensure consistent storage and handling of your stock solutions, as repeated freeze-thaw cycles can accelerate degradation.
Q3: My IC50 values for this compound are inconsistent across different experimental batches. How can I troubleshoot this?
A3: Inconsistent IC50 values can be a frustrating issue, often stemming from variability in the inhibitor's stability and concentration.[1][2][3][4][5] To troubleshoot, consider the following:
-
Fresh Stock Preparation: Prepare fresh stock solutions of this compound from powder for each new set of experiments to rule out degradation during storage.
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents for stock solutions to minimize water content that could contribute to hydrolysis.
-
Standardized Protocols: Strictly adhere to standardized protocols for cell seeding density, treatment duration, and assay readout to minimize experimental variability.
-
Stability in Assay Media: Pre-incubate this compound in your cell culture media for the duration of your experiment and then test its activity to assess its stability under assay conditions.
Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?
A4: For optimal stability, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in a solvent like DMSO, should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to use freshly prepared dilutions for experiments whenever possible.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues with this compound.
Table 1: Troubleshooting Common Stability Problems with this compound
| Observed Problem | Potential Cause | Recommended Solution |
| Gradual loss of inhibitory activity over time in multi-day experiments. | Degradation of this compound in aqueous cell culture medium. This could be due to hydrolysis of the sulfonamide moiety or oxidation of the heterocyclic rings. | Prepare fresh working solutions of this compound daily. Consider performing a time-course experiment to quantify the rate of activity loss. If degradation is rapid, a semi-continuous dosing regimen may be necessary. |
| Inconsistent or higher-than-expected IC50 values. | 1. Degradation of stock solution. 2. Precipitation of the compound in the assay medium. 3. Variability in experimental conditions. | 1. Prepare fresh stock solutions from powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Visually inspect for precipitation after dilution in media. Determine the solubility limit of this compound in your specific medium. 3. Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. |
| Appearance of unknown peaks in HPLC analysis of the compound after storage. | Chemical degradation of this compound. | Analyze the degradation products by mass spectrometry to identify the chemical modifications. This can provide insights into the degradation pathway (e.g., hydrolysis, oxidation). Store the compound under inert gas (argon or nitrogen) to prevent oxidation. |
| Discoloration of this compound stock solution. | Photodegradation or oxidation. | Store stock solutions in amber vials or wrap vials in aluminum foil to protect from light. Prepare and handle solutions under low-light conditions. |
Experimental Protocols
To assist researchers in assessing the stability of this compound under their specific experimental conditions, the following detailed protocols are provided.
Protocol 1: Assessing the Stability of this compound in Solution
Objective: To determine the stability of this compound in a chosen solvent (e.g., DMSO) and an aqueous buffer at different pH values over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 5.0
-
Tris buffer at pH 8.0
-
HPLC system with a suitable C18 column
-
Mass spectrometer (optional)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation:
-
Dilute the stock solution to 100 µM in DMSO.
-
Dilute the stock solution to 100 µM in each of the aqueous buffers (PBS, citrate, Tris).
-
-
Incubation: Aliquot the working solutions into separate vials for each time point and store them under the desired temperature conditions (e.g., 4°C, room temperature, 37°C). Protect from light.
-
Time Points: Collect samples at 0, 24, 48, 72, and 168 hours.
-
Analysis:
-
At each time point, analyze the samples by HPLC.
-
Monitor the peak area of the parent this compound compound and the appearance of any new peaks, which would indicate degradation products.
-
If a mass spectrometer is available, analyze the new peaks to identify the degradation products.
-
-
Data Presentation: Summarize the percentage of remaining this compound at each time point for each condition in a table.
Protocol 2: Evaluating this compound Stability in Cell Culture Medium
Objective: To assess the stability of this compound in the presence of cell culture medium, including serum.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell-free culture plates
-
Incubator (37°C, 5% CO2)
-
Method to assess this compound activity (e.g., DENV replication assay)
Methodology:
-
Preparation: Prepare working solutions of this compound at the desired final concentration in the complete cell culture medium.
-
Incubation: Add the this compound containing medium to cell-free culture plates and incubate under standard cell culture conditions (37°C, 5% CO2).
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 8, 24, 48, 72 hours).
-
Activity Assay: At each time point, use the collected medium to treat cells in a DENV replication assay to determine the remaining inhibitory activity of this compound.
-
Data Presentation: Plot the percentage of DENV inhibition as a function of the pre-incubation time of this compound in the cell culture medium.
Visualizing Potential Stability Issues and Workflows
To further aid in understanding the potential stability challenges and the experimental approaches to address them, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting this compound stability issues.
Caption: A decision tree for troubleshooting inconsistent IC50 results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce Denv-IN-5 cytotoxicity in cell-based assays
Welcome to the technical support center for Denv-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell-based assays, with a focus on mitigating cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant death after treatment with this compound, even at concentrations where I expect to see antiviral activity. What could be the cause?
A1: High cytotoxicity from this compound can stem from several factors. It's crucial to systematically investigate the potential causes to identify the specific issue in your experiment. Here are some common culprits:
-
Compound-related issues:
-
High Concentration: The concentration of this compound may be too high for your specific cell line.
-
Solubility and Aggregation: Poor solubility of this compound in your culture medium can lead to the formation of aggregates, which can be toxic to cells.
-
-
Assay condition-related issues:
-
Sub-optimal Serum Concentration: The percentage of serum in your culture medium can influence the apparent cytotoxicity of a compound.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration.
-
-
Cellular mechanism-related issues:
-
Induction of Apoptosis: this compound may be inducing programmed cell death (apoptosis) through off-target effects.
-
Mitochondrial Dysfunction: The compound could be interfering with mitochondrial function, leading to a decrease in cell viability.
-
Oxidative Stress: this compound might be causing an increase in reactive oxygen species (ROS), leading to cellular damage.
-
Q2: How can I determine if the cytotoxicity I'm observing is due to this compound itself or the experimental conditions?
A2: A series of control experiments is essential to pinpoint the source of cytotoxicity. Here’s a table outlining recommended controls:
| Control Type | Purpose | Expected Outcome if this compound is the Culprit |
| Vehicle Control | To assess the toxicity of the solvent (e.g., DMSO) at the concentration used to deliver this compound. | Low cytotoxicity compared to this compound treated cells. |
| Untreated Control | To establish the baseline health and viability of your cells. | High cell viability. |
| Positive Control for Cytotoxicity | To ensure your cytotoxicity assay is working correctly. Use a known cytotoxic compound (e.g., staurosporine for apoptosis). | High cytotoxicity. |
| This compound Concentration Gradient | To determine the dose-dependent effect of the compound on cell viability. | A clear dose-response curve showing increasing cytotoxicity with increasing this compound concentration. |
Q3: I suspect this compound is precipitating in my cell culture medium. How can I address this?
A3: Compound precipitation is a common issue that can lead to inconsistent results and cytotoxicity. Here are some troubleshooting steps:
-
Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of precipitate (small crystals or amorphous particles).
-
Solubility Test: Before adding to cells, prepare the highest concentration of this compound in your culture medium and incubate it under the same conditions as your experiment. Check for any visible precipitation over time.
-
Reduce Final Concentration: The most straightforward approach is to lower the concentration of this compound.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible (typically ≤ 0.5%).
-
Increase Serum Concentration: Serum proteins can sometimes help to stabilize compounds in solution. However, be aware that this can also affect the compound's activity (see Q4).
-
Sonication: Briefly sonicating the this compound stock solution before diluting it into the culture medium may help to break up any small aggregates.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Control Wells
High background in your negative or vehicle controls can mask the true effect of this compound.
| Possible Cause | Recommended Solution |
| Contamination (Bacterial/Fungal) | Visually inspect cultures for turbidity or filamentous growth. Discard contaminated cultures and thoroughly decontaminate the incubator and hood. |
| Poor Cell Health | Ensure you are using cells within a low passage number and that they are in the exponential growth phase. Do not let cells become over-confluent before seeding. |
| Harsh Pipetting | Handle cell suspensions gently to avoid mechanical stress and cell lysis. |
| High Solvent Concentration | Titrate the concentration of your solvent (e.g., DMSO) to determine the maximum non-toxic concentration for your cell line. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accuracy. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can lead to increased compound concentration and cytotoxicity. Avoid using the outer wells or fill them with sterile PBS or media. |
| Variability in Compound Preparation | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
Investigating the Mechanism of Cytotoxicity
If you suspect a specific cellular mechanism is responsible for this compound-induced cytotoxicity, the following assays can provide valuable insights.
Assessing Apoptosis: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine). Incubate for the desired time period.
-
Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the vehicle control.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low Signal | Insufficient apoptosis induction. | Increase the incubation time with this compound or use a higher concentration. |
| High Background | Non-specific substrate cleavage. | Include a control with a caspase-3 inhibitor to determine the level of non-specific activity. |
Assessing Mitochondrial Health: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is used to monitor mitochondrial health. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the caspase assay. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess JC-1.
-
Measurement: Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths using a fluorescence plate reader or microscope.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No change in fluorescence ratio | Staining time is too short or too long. | Optimize the JC-1 staining time for your cell line. |
| High green fluorescence in control cells | Cells are not healthy. | Ensure optimal cell culture conditions and use low-passage cells. |
Strategies to Reduce this compound Cytotoxicity
Once you have a better understanding of the potential cause of cytotoxicity, you can implement strategies to mitigate it while preserving the antiviral efficacy of this compound.
1. Optimization of this compound Concentration and Incubation Time:
-
Perform a detailed dose-response and time-course experiment to identify a concentration and incubation period that maximizes antiviral activity while minimizing cytotoxicity. This will help you determine the therapeutic window of the compound.
2. Adjusting Serum Concentration:
-
Serum proteins can bind to compounds, reducing their free concentration and thus their cytotoxicity.[1]
-
Experiment: Test the cytotoxicity of this compound in media containing different percentages of serum (e.g., 2%, 5%, 10%).
-
Caution: Be aware that altering serum concentration can also affect the antiviral activity of the compound. It is crucial to assess both cytotoxicity and efficacy in parallel.
3. Co-treatment with Antioxidants:
-
If you suspect oxidative stress is a contributing factor to cytotoxicity, co-treatment with an antioxidant may be beneficial.
-
Experiment: Treat cells with this compound in the presence and absence of an antioxidant like N-acetylcysteine (NAC) or Vitamin E.[2][3]
-
Data to Collect: Measure cell viability (e.g., using an MTT assay) and a marker of oxidative stress (e.g., a ROS detection assay).
Quantitative Data Summary Table:
| Strategy | Parameter Measured | Expected Outcome with Reduced Cytotoxicity |
| Concentration Optimization | Cell Viability (e.g., % of control) | Higher cell viability at a concentration that still shows significant antiviral activity. |
| Serum Concentration Adjustment | IC50 (Cytotoxicity) and EC50 (Antiviral) | Increased IC50 value with minimal change in EC50 value. |
| Antioxidant Co-treatment | Cell Viability and ROS Levels | Increased cell viability and decreased ROS levels in the presence of the antioxidant. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental design and potential mechanisms of cytotoxicity, the following diagrams are provided.
Experimental Workflow for Investigating this compound Cytotoxicity
A generalized workflow for investigating the cytotoxicity of this compound in cell-based assays.
Potential Signaling Pathways Involved in this compound Cytotoxicity
Hypothesized signaling pathways that may contribute to this compound-induced cytotoxicity.
By following these troubleshooting guides and experimental protocols, researchers can better understand and mitigate the cytotoxic effects of this compound, leading to more reliable and accurate results in their antiviral drug discovery efforts.
References
- 1. The Impacts of Dengue Virus Infection on Mitochondrial Functions and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Denv-IN-5 concentration for maximum viral inhibition
Welcome to the technical support center for Denv-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum viral inhibition. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Dengue virus (DENV). While the specific target has not been definitively published, based on its inhibitory profile, it is hypothesized to target the viral non-structural protein 5 (NS5). NS5 is a critical enzyme for the virus that has two main functions: an RNA-dependent RNA polymerase (RdRp) activity that copies the viral RNA genome, and a methyltransferase (MTase) activity that modifies the viral RNA cap, which is essential for viral replication and evasion of the host immune system. By inhibiting NS5, this compound likely disrupts the replication of the viral genome, thus preventing the production of new virus particles.
Q2: What are the reported effective concentrations (EC50) for this compound?
A2: The half-maximal effective concentration (EC50) of this compound varies between the different Dengue virus serotypes. The reported values are summarized in the table below.
| Dengue Virus Serotype | EC50 (µM) |
| DENV-1 | 1.47[1] |
| DENV-2 | 9.23[1] |
| DENV-3 | 7.08[1] |
| DENV-4 | 8.91[1] |
Q3: What cell lines are suitable for testing this compound activity?
A3: Several cell lines are susceptible to Dengue virus infection and are commonly used for antiviral testing. These include:
-
Vero cells (African green monkey kidney): Widely used for plaque assays due to their clear plaque formation.
-
BHK-21 cells (Baby hamster kidney): Also commonly used for plaque assays and viral propagation.
-
Huh-7 cells (Human hepatoma): A human cell line that supports robust Dengue virus replication.
-
C6/36 cells (Aedes albopictus): A mosquito cell line used for viral propagation.
The choice of cell line may influence the observed EC50 values and the optimal experimental conditions.
Q4: How should I prepare and store this compound?
A4: For specific solubility and storage instructions, it is crucial to refer to the manufacturer's data sheet that accompanies the compound. As a general guideline for similar small molecule inhibitors, they are often dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess the antiviral activity of this compound, along with troubleshooting guides to address common issues.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold-standard assay for quantifying the titer of neutralizing antibodies, but it is also adapted to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50), which is analogous to the EC50.
-
Cell Seeding: Seed a 24-well plate with a susceptible cell line (e.g., Vero or BHK-21 cells) at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in serum-free cell culture medium.
-
Virus-Compound Incubation: Mix each dilution of this compound with a standardized amount of Dengue virus (typically 50-100 plaque-forming units, PFU). Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the confluent cell monolayer and inoculate the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for clear plaque formation (typically 4-7 days, depending on the virus serotype and cell line).
-
Staining and Counting: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). The PRNT50 is the concentration of this compound that results in a 50% reduction in the number of plaques.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No plaques in virus control wells | - Inactive virus stock.- Incorrect virus titer.- Cell monolayer is not susceptible. | - Use a fresh, properly stored virus aliquot.- Re-titer the virus stock.- Ensure the cell line used is susceptible to the DENV serotype being tested and that the cells are healthy. |
| Too many plaques to count ("lawn" of lysis) | - Virus titer is too high. | - Perform a new virus titration and use a higher dilution of the virus stock for the assay. |
| Inconsistent plaque sizes | - Uneven cell monolayer.- Incomplete removal of inoculum.- Overlay solidified before it was evenly distributed. | - Ensure even cell seeding.- Aspirate the inoculum completely before adding the overlay.- Work quickly and ensure the overlay is at the correct temperature to prevent premature solidification. |
| High variability between replicate wells | - Pipetting errors.- "Edge effect" in the plate. | - Use calibrated pipettes and ensure proper mixing.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Compound precipitation in media | - Poor solubility of this compound at the tested concentrations. | - Check the recommended solvent and solubility from the manufacturer.- Consider using a different solvent or a lower starting concentration.- Ensure the final DMSO concentration is not too high. |
Dengue Virus RNA Quantification by Real-Time RT-qPCR
This method quantifies the amount of viral RNA in the supernatant of infected cells, providing a measure of viral replication.
-
Cell Culture and Infection: Seed cells in a multi-well plate and infect with Dengue virus in the presence of serial dilutions of this compound. Include a virus-only control and a no-virus control.
-
RNA Extraction: At a specific time point post-infection (e.g., 48 or 72 hours), harvest the cell culture supernatant. Extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and random primers or a DENV-specific primer.
-
Real-Time PCR (qPCR): Perform qPCR using the synthesized cDNA, DENV-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green). The qPCR instrument will measure the fluorescence at each cycle.
-
Quantification: Use a standard curve of known concentrations of DENV RNA or a plasmid containing the target sequence to quantify the number of viral RNA copies in each sample.
-
Data Analysis: Determine the reduction in viral RNA copies in the this compound-treated samples compared to the virus control.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal in positive controls | - RNA degradation.- Inefficient RT or qPCR.- Incorrect primers or probe. | - Use an RNase-free workflow.- Optimize RT and qPCR conditions (e.g., temperatures, cycle numbers).- Verify the sequences and concentrations of primers and probe. |
| High Ct values in all samples | - Low viral titer.- Inefficient RNA extraction. | - Increase the multiplicity of infection (MOI) or harvest at a later time point.- Use a high-quality RNA extraction kit and follow the protocol carefully. |
| Non-specific amplification (with SYBR Green) | - Primer-dimers.- Off-target amplification. | - Perform a melt curve analysis to check for non-specific products.- Optimize the annealing temperature.- Design new primers. |
| Inhibition of PCR | - Contaminants from the RNA extraction (e.g., ethanol, salts). | - Ensure all wash steps in the RNA extraction protocol are performed correctly.- Consider an additional purification step for the RNA. |
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed viral inhibition is not due to cell death. The MTT assay is a common method for this.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a "cells only" control (no compound) and a "lysis" control (a compound known to induce 100% cell death).
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Contamination of the medium or reagents.- Phenol red in the medium can interfere. | - Use sterile techniques and fresh reagents.- Use phenol red-free medium for the assay. |
| Low absorbance in "cells only" control | - Low cell number.- Poor cell health. | - Optimize cell seeding density.- Ensure cells are healthy and in the exponential growth phase before starting the assay. |
| Incomplete solubilization of formazan crystals | - Insufficient solubilization buffer or incubation time. | - Ensure complete mixing after adding the solubilizer.- Increase the incubation time with the solubilizer. |
| High variability between replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect". | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes.- Avoid using the outer wells or fill them with sterile PBS. |
Visualizations
Signaling Pathway: DENV NS5-Mediated STAT2 Degradation
Caption: DENV NS5 protein targets host STAT2 for proteasomal degradation, inhibiting the IFN signaling pathway.
Experimental Workflow: Plaque Reduction Neutralization Test (PRNT)
Caption: Workflow for determining the antiviral activity of this compound using a Plaque Reduction Neutralization Test.
Logical Relationship: Troubleshooting High Variability in Assays
Caption: A logical approach to troubleshooting high variability in experimental replicates.
References
Troubleshooting inconsistent results in Denv-IN-5 antiviral assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Denv-IN-5 in antiviral assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antiviral compound targeting the Dengue virus (DENV). While specific details on "this compound" are not widely published, its nomenclature suggests it is an inhibitor of the DENV non-structural protein 5 (NS5).[1][2][3] NS5 is a crucial enzyme for DENV replication, possessing both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities.[1][2][3] this compound likely inhibits the RdRp function, thereby halting the synthesis of new viral RNA genomes.[3]
Q2: Why am I observing inconsistent IC50 values for this compound across experiments?
Inconsistent IC50 values can stem from several factors:
-
Variability in Assay Conditions: Minor differences in cell density, multiplicity of infection (MOI), or incubation times can significantly impact results.[4]
-
Compound Stability: Ensure this compound is properly stored and that stock solutions are fresh. Repeated freeze-thaw cycles can degrade the compound.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell susceptibility to DENV infection can change over time.
-
Virus Titer Fluctuation: The titer of your viral stock can vary. It is crucial to re-titer your virus stock regularly.
Q3: My negative controls (virus-infected, no compound) show high variability. What could be the cause?
High variability in negative controls, often indicated by a high coefficient of variation (CV%), can be due to:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and proper mixing before and during cell plating.
-
Inconsistent Virus Infection: Pipetting errors during virus addition can lead to variable infection rates across wells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and virus infection. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification during incubation.
Q4: What are acceptable Z'-factor and Signal-to-Background (S/B) ratios for a robust DENV antiviral assay?
A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay for high-throughput screening (HTS).[4] The signal-to-background (S/B) ratio should ideally be 5 or higher to ensure a clear distinction between positive and negative signals.[4] However, acceptable ranges can vary depending on the specific assay format and detection method.
Troubleshooting Guides
Issue 1: High Background Signal in Uninfected Control Wells
| Potential Cause | Recommended Solution |
| Cell Contamination | Regularly test cell cultures for mycoplasma contamination. Visually inspect cells for any signs of bacterial or fungal contamination. |
| Reagent Autofluorescence/Luminescence | Test each reagent individually for intrinsic signal in the absence of cells. If a reagent is problematic, consider an alternative or consult the manufacturer. |
| Cytotoxicity of this compound | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with this compound on uninfected cells to determine its toxic concentration range. Ensure the concentrations used in the antiviral assay are non-toxic. |
Issue 2: Low Signal-to-Background (S/B) Ratio
| Potential Cause | Recommended Solution |
| Suboptimal Multiplicity of Infection (MOI) | Optimize the MOI to achieve a level of infection that produces a strong signal without causing excessive cell death before the assay endpoint. An MOI titration experiment is recommended. For some CPE-based assays, an MOI of 0.4 has been found to be optimal.[4] |
| Incorrect Incubation Time | Optimize the incubation time post-infection. A time-course experiment will help determine the point of maximal virus replication and signal generation before significant cytopathic effect (CPE) occurs. For some assays, 120 hours post-infection has been shown to be effective.[4] |
| Low Virus Titer | Ensure the virus stock has a sufficiently high titer. If the titer is low, prepare a fresh, high-titer virus stock. |
| Cell Line Not Optimal | Use a cell line known to be highly permissive to DENV infection, such as Vero, BHK-21, or Huh7 cells.[5][6] |
Issue 3: Inconsistent Results Between Replicate Wells
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Inhomogeneous Cell/Virus Suspension | Gently mix cell and virus suspensions before and during plating/infection to ensure a uniform distribution. |
| Edge Effects in Microplates | Fill the outer wells with sterile PBS or media to create a humidity barrier. Avoid using the outer wells for critical data points. |
| Temperature Gradients in Incubator | Ensure the incubator has uniform temperature distribution. Avoid placing plates in areas with poor air circulation. |
Key Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This assay is considered the gold standard for measuring the neutralization of DENV by antiviral compounds.
Materials:
-
Vero cells
-
DENV stock of known titer
-
This compound
-
Complete medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., complete medium with 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Mix each compound dilution with a standardized amount of DENV (e.g., 100 plaque-forming units, PFU).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and inoculate with the virus-compound mixture.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and add the overlay medium.
-
Incubate the plates for 5-7 days at 37°C in a CO2 incubator.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
High-Throughput Screening (HTS) Cytopathic Effect (CPE)-Based Assay
This assay is suitable for screening large numbers of compounds for anti-DENV activity.
Materials:
-
BSR or other susceptible cells
-
DENV stock
-
This compound
-
Assay medium (e.g., DMEM with 1.25% FBS)[4]
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well plates
Optimized Assay Conditions (Example) [4]
| Parameter | Optimized Value |
| Cell Seeding Density | 1,500 cells/well |
| FBS Concentration | 1.25% |
| Multiplicity of Infection (MOI) | 0.4 |
| DMSO Concentration | < 0.625% |
| Incubation Time | 120 hours |
Procedure:
-
Seed cells into 384-well plates at the optimized density.
-
Add this compound at various concentrations to the wells.
-
Add DENV at the optimized MOI to the compound-treated wells and virus-only control wells.
-
Include mock-infected cell control wells.
-
Incubate the plates for the optimized duration at 37°C.
-
Add the cell viability reagent to all wells.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of cell viability relative to the mock-infected and virus-only controls.
Visualizations
Caption: DENV replication cycle with the inhibitory action of this compound on the NS5 polymerase.
Caption: General experimental workflow for a this compound antiviral assay.
Caption: Troubleshooting decision tree for inconsistent this compound assay results.
References
- 1. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 2. Expression and Purification of Dengue Virus NS5 Polymerase and Development of a High-Throughput Enzymatic Assay for Screening Inhibitors of Dengue Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 3. What are DENV NS5 polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitro antiviral assay against dengue virus | PPTX [slideshare.net]
- 6. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
Improving the pharmacokinetic properties of Denv-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Denv-IN-5, a Dengue Virus protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Dengue virus (DENV) protease. The DENV genome is translated into a single polyprotein, which is then cleaved by the viral protease NS2B-NS3 into individual functional proteins essential for viral replication.[1][2][3] this compound targets this protease, thereby preventing the maturation of viral proteins and inhibiting viral replication.[4] It has shown activity against all four DENV serotypes with the following EC50 values: DENV-I: 1.47 µM, DENV-II: 9.23 µM, DENV-III: 7.08 µM, and DENV-IV: 8.91 µM.
Q2: I am observing poor antiviral activity of this compound in my cell-based assays despite its reported EC50 values. What could be the reason?
A2: Several factors could contribute to this discrepancy. One common issue is poor aqueous solubility of the compound, which can lead to precipitation in your cell culture medium and an effective concentration that is much lower than intended. Another possibility is rapid metabolism of this compound by the cells, reducing its intracellular concentration. It is also important to ensure the accuracy of your stock solution concentration and the health of your cell line.
Q3: What are the common pharmacokinetic challenges encountered with protease inhibitors like this compound?
A3: Protease inhibitors as a class can face several pharmacokinetic challenges, including poor solubility, low permeability across cell membranes, rapid metabolism by liver enzymes (e.g., cytochrome P450s), and consequently, low oral bioavailability.[5][6] These factors can limit the in vivo efficacy of the compound.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Symptom: You observe precipitation of this compound in your aqueous buffers or cell culture media, or you are getting inconsistent results in your in vitro assays.
Possible Cause: this compound may have low intrinsic aqueous solubility.
Solutions:
-
Formulation Strategies:
-
Co-solvents: Prepare stock solutions in an organic solvent like DMSO and dilute into your aqueous medium, ensuring the final concentration of the organic solvent is non-toxic to your cells (typically <0.5%).
-
Solubilizing Agents: The use of surfactants or cyclodextrins can enhance the solubility of hydrophobic compounds.[7]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.
-
-
Particle Size Reduction: For in vivo studies, reducing the particle size of the solid compound through techniques like micronization can increase the surface area for dissolution.
Data Presentation: Hypothetical Solubility of this compound in Different Formulations
| Formulation | Hypothetical Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 |
| PBS with 0.5% DMSO | 15 |
| PBS with 5% (w/v) Hydroxypropyl-β-cyclodextrin | 55 |
| PBS, pH 5.0 | 5 |
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate shaker
-
UV/Vis microplate reader
-
-
Procedure: a. Prepare a 10 mM stock solution of this compound in DMSO. b. In a 96-well plate, add 198 µL of PBS to multiple wells. c. Add 2 µL of the 10 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM. d. Seal the plate and shake at room temperature for 2 hours. e. After incubation, visually inspect for precipitation. f. Measure the absorbance of the solution in each well at the λmax of this compound using a UV/Vis microplate reader. g. To quantify the dissolved compound, create a standard curve using pre-dissolved this compound in a suitable solvent mixture. h. Alternatively, filter the solutions to remove any precipitate and analyze the filtrate by HPLC.[8]
Mandatory Visualization:
Caption: Experimental workflow for the kinetic solubility assay.
Issue 2: Rapid In Vitro Metabolism
Symptom: The antiviral effect of this compound diminishes over time in your cell-based assays, suggesting the compound is being inactivated.
Possible Cause: this compound may be rapidly metabolized by intracellular enzymes, such as cytochrome P450s, which are present in liver-derived cell lines (e.g., Huh7).
Solutions:
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the structure of this compound to block sites of metabolism. This could involve introducing fluorine atoms or other groups that are less susceptible to enzymatic modification.
-
Co-administration with Inhibitors: In experimental settings, co-administration of a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if metabolism is the cause of the reduced activity.
Data Presentation: Hypothetical Metabolic Stability of this compound
| Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 15 | 46.2 |
| Mouse Liver Microsomes | 8 | 86.6 |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses the metabolic stability of this compound in liver microsomes.
-
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer, pH 7.4
-
NADPH regenerating system (or NADPH)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/water bath at 37°C
-
LC-MS/MS system
-
-
Procedure: a. Prepare a working solution of this compound in phosphate buffer. b. In a 96-well plate, add the liver microsomes and the this compound working solution. Pre-incubate at 37°C for 5 minutes. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard. e. Centrifuge the plate to pellet the precipitated protein. f. Transfer the supernatant to a new plate for analysis. g. Analyze the disappearance of this compound over time using LC-MS/MS. h. Calculate the half-life (t½) and intrinsic clearance (CLint).[7][9]
Mandatory Visualization:
Caption: Workflow for the in vitro metabolic stability assay.
Issue 3: Low Oral Bioavailability in Animal Models
Symptom: Following oral administration of this compound to mice, you observe very low plasma concentrations of the compound, suggesting poor bioavailability.
Possible Cause: This could be due to a combination of poor solubility, low intestinal permeability, and/or extensive first-pass metabolism in the gut wall and liver.
Solutions:
-
Prodrug Strategy: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. Designing a prodrug of this compound with improved solubility and/or permeability characteristics can enhance its oral absorption.[10][11]
-
Formulation with Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.
-
Co-administration with Protease Inhibitors: To prevent degradation by digestive enzymes, this compound could be formulated with protease inhibitors.[6]
Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability (%) |
| This compound | IV | 2 | 1500 | 0.08 | 1800 | 100 |
| This compound | PO | 10 | 50 | 1 | 150 | 3 |
| This compound Prodrug | PO | 10 | 450 | 0.5 | 1350 | 27 |
Experimental Protocol: In Vivo Bioavailability Study in Mice
This protocol outlines a basic procedure for assessing the oral bioavailability of this compound in a mouse model.
-
Materials:
-
This compound
-
Vehicle for intravenous (IV) and oral (PO) administration
-
Male C57BL/6 mice (or other appropriate strain)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure: a. Divide the mice into two groups: IV and PO administration. b. For the IV group, administer this compound (e.g., 2 mg/kg) via the tail vein. c. For the PO group, administer this compound (e.g., 10 mg/kg) by oral gavage. d. At specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from the mice. e. Process the blood samples to obtain plasma. f. Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method. g. Calculate pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC). h. Determine the oral bioavailability (%) using the formula: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[12]
Mandatory Visualization:
Caption: Workflow for an in vivo bioavailability study in mice.
Dengue Virus Life Cycle and Target of this compound
Caption: Simplified Dengue Virus life cycle and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Dengue virus life cycle: viral and host factors modulating infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mercell.com [mercell.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Addressing Denv-IN-5 resistance development in vitro
Welcome to the technical support center for Denv-IN-5, a non-nucleoside inhibitor of the Dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vitro development of resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor that targets an allosteric pocket within the thumb subdomain of the DENV NS5 RdRp.[1][2] By binding to this site, this compound is thought to impede the conformational changes required for the transition from the initiation to the elongation phase of viral RNA synthesis, thereby inhibiting viral replication.[3]
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the cause?
A2: A progressive loss of efficacy is a strong indicator of the development of antiviral resistance. RNA viruses like Dengue have a high mutation rate, and continuous selective pressure from an antiviral compound can lead to the selection of resistant viral populations.[4] We recommend initiating resistance monitoring protocols.
Q3: What are the typical mutations that confer resistance to this compound and similar NS5 inhibitors?
A3: Resistance to non-nucleoside inhibitors targeting the DENV NS5 RdRp often involves mutations in and around the inhibitor's binding pocket. Specific amino acid substitutions that have been reported for similar compounds include those in the "N pocket" at the base of the thumb subdomain.[1][2] For example, mutations such as L511V and E802D (DENV2 numbering) have been identified in DENV replicons resistant to this class of inhibitors.[1] It is also possible for resistance to arise from mutations in the methyltransferase (MTase) domain of NS5 for other types of inhibitors.[4]
Q4: Can resistance to this compound develop in any DENV serotype?
A4: Yes, it is possible for resistance to develop in all four DENV serotypes. While this compound is designed to be a pan-serotype inhibitor due to the conserved nature of the NS5 protein, minor variations in the amino acid sequence of the binding pocket across serotypes may influence the propensity for resistance development.[3][5]
Q5: How can we confirm that the observed decreased susceptibility is due to genetic resistance?
A5: To confirm genetic resistance, you should sequence the NS5 gene from the virus population that exhibits reduced susceptibility to this compound and compare it to the wild-type virus sequence. The presence of consistent amino acid substitutions in the resistant population, particularly in the putative this compound binding site, would provide strong evidence for genetic resistance.
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values for this compound
| Possible Cause | Troubleshooting Step |
| Cellular Health and Passage Number | Ensure consistent use of a specific cell line (e.g., Vero, BHK-21, Huh7) at a low passage number. High passage numbers can alter cell physiology and affect viral replication and drug susceptibility. |
| Viral Stock Integrity | Use a low-passage, sequence-verified viral stock for all experiments. Avoid multiple freeze-thaw cycles of the viral stock. |
| Assay Variability | Standardize all assay parameters, including cell seeding density, multiplicity of infection (MOI), incubation times, and the method for quantifying viral replication (e.g., plaque assay, RT-qPCR). |
| Compound Stability | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure proper storage of the stock solution as per the manufacturer's instructions. |
Issue 2: Failure to Generate a Resistant Virus in a Reasonable Number of Passages
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Start passaging with a concentration of this compound that is approximately equal to the EC50. Gradually increase the concentration in subsequent passages as the virus adapts. A very high initial concentration may be overly cytotoxic or completely inhibit viral replication, preventing the emergence of resistant variants. |
| Low Multiplicity of Infection (MOI) | A low MOI may not provide sufficient genetic diversity for resistance to emerge. Consider increasing the MOI to allow for a broader pool of viral mutants at the start of the selection process. |
| Inappropriate Cell Line | Some cell lines may be less permissive to DENV replication or may not support the selection of resistant variants as efficiently. Commonly used cell lines for DENV resistance studies include Vero, BHK-21, and Huh7 cells.[6] |
| Insufficient Number of Passages | The development of resistance can be a slow process. Continue passaging for at least 10-20 passages, monitoring for any shift in the EC50 value at each step. |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant Dengue Virus
This protocol describes a method for generating DENV resistant to this compound by serial passage in cell culture with increasing concentrations of the inhibitor.
Materials:
-
Dengue virus stock (e.g., DENV-2 NGC strain)
-
Vero or BHK-21 cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well and 6-well plates
-
Plaque assay supplies
Methodology:
-
Initial Infection (Passage 0):
-
Seed Vero or BHK-21 cells in a 6-well plate and grow to 90-95% confluency.
-
Infect the cells with DENV at an MOI of 0.1 in infection medium.
-
After 2 hours of adsorption, remove the inoculum and add fresh infection medium.
-
Incubate for 3-5 days, or until cytopathic effect (CPE) is observed.
-
Harvest the supernatant, clarify by centrifugation, and determine the viral titer using a plaque assay. This is your Passage 0 (P0) virus.
-
-
Serial Passaging with this compound:
-
Seed cells in parallel cultures in 6-well plates.
-
Prepare serial dilutions of this compound in infection medium, starting from a concentration equal to the EC50. Also, prepare a vehicle control (DMSO).
-
Infect the cells with the P0 virus at an MOI of 0.1.
-
After adsorption, add the infection medium containing the different concentrations of this compound or DMSO.
-
Incubate until CPE is observed in the vehicle control well.
-
Harvest the supernatant from the well with the highest concentration of this compound that still shows evidence of viral replication. This will be the inoculum for the next passage.
-
Determine the viral titer of the harvested supernatant.
-
-
Subsequent Passages (P1, P2, etc.):
-
Repeat the infection process as in step 2, using the virus harvested from the previous passage.
-
Gradually increase the concentration of this compound in each subsequent passage. A 2-fold increase is a common starting point.
-
Continue this process for at least 10-20 passages.
-
-
Monitoring for Resistance:
-
At every few passages (e.g., P5, P10, P15, P20), determine the EC50 of this compound against the passaged virus population and compare it to the EC50 against the wild-type virus. A significant increase in the EC50 value indicates the emergence of a resistant population.
-
Protocol 2: Characterization of Resistant Virus
Materials:
-
Wild-type and resistant DENV stocks
-
Vero cells
-
This compound
-
Plaque assay supplies
-
RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing services or next-generation sequencing platform
Methodology:
-
Phenotypic Characterization (EC50 Determination):
-
Perform a plaque reduction neutralization test (PRNT) or a yield reduction assay to accurately determine and compare the EC50 values of this compound against the wild-type and the selected resistant virus.
-
-
Genotypic Characterization (Sequencing of NS5):
-
Infect Vero cells with the wild-type and resistant virus populations.
-
After 2-3 days, harvest the cells and extract viral RNA using a suitable kit.
-
Perform RT-PCR to amplify the entire coding region of the NS5 gene.
-
Purify the PCR product and send it for Sanger sequencing. For a more comprehensive analysis of the viral population, next-generation sequencing (NGS) can be employed.
-
Align the nucleotide and deduced amino acid sequences of the NS5 gene from the resistant virus with the wild-type sequence to identify mutations.
-
Data Presentation
Table 1: EC50 Values of this compound Against Passaged DENV Populations
| Passage Number | This compound Concentration (µM) | Viral Titer (PFU/mL) | Fold-change in EC50 vs. WT |
| Wild-Type | 0.5 | 5 x 10^6 | 1.0 |
| P5 | 1.0 | 3 x 10^6 | 2.0 |
| P10 | 2.5 | 4 x 10^6 | 5.0 |
| P15 | 5.0 | 2.5 x 10^6 | 10.0 |
| P20 | 10.0 | 3.5 x 10^6 | 20.0 |
Table 2: Summary of NS5 Mutations in this compound Resistant Virus
| Virus | NS5 Domain | Nucleotide Change | Amino Acid Change |
| Resistant Isolate 1 | RdRp | C1532T | L511V |
| Resistant Isolate 2 | RdRp | G2404A | E802K |
Visualizations
Caption: Workflow for in vitro selection and characterization of this compound resistant Dengue virus.
Caption: DENV NS5-mediated interference with the host interferon signaling pathway.[7][8][9]
References
- 1. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 2. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of Drug Resistance in Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico and in vitro studies of potential inhibitors against Dengue viral protein NS5 Methyl Transferase from Ginseng and Notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Dengue Virus Resistance to Brequinar in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dengue virus NS5 inhibits interferon-alpha signaling by blocking signal transducer and activator of transcription 2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NS5 of Dengue Virus Mediates STAT2 Binding and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dengue Virus Non-Structural Protein 5 as a Versatile, Multi-Functional Effector in Host–Pathogen Interactions [frontiersin.org]
Technical Support Center: Enhancing Dengue Virus Inhibitor Potency Through Chemical Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the chemical modification of dengue virus (DENV) inhibitors to enhance potency. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency with our novel DENV inhibitor. What are some common initial troubleshooting steps?
A1: Several factors could contribute to lower than expected potency. First, verify the purity and structural integrity of your compound using methods like NMR and mass spectrometry. Second, ensure the stability of the compound in your assay medium and under your experimental conditions. Degradation can significantly reduce the effective concentration. Finally, review your experimental setup, including cell line health, virus titer, and assay timeline, as variations in these parameters can impact the measured potency.
Q2: Our lead compound shows good in vitro activity but poor in vivo efficacy. What chemical modification strategies could improve its pharmacokinetic properties?
A2: Poor in vivo efficacy despite good in vitro activity often points to suboptimal pharmacokinetic properties, such as low oral bioavailability. A common and effective strategy to address this is the use of a prodrug approach. For instance, the adenosine nucleoside analog NITD449, a potent DENV inhibitor, suffered from low oral bioavailability. To overcome this, isobutyric acids were covalently linked to the 3′- and 5′-hydroxyl groups of the ribose via an ester linkage, creating the prodrug NITD203. This modification significantly improved the plasma exposure of the parental compound upon oral administration in animal models.
Q3: We are developing an inhibitor targeting the DENV NS4B protein and are seeing serotype-specific activity. Is this expected, and can chemical modifications broaden the activity spectrum?
A3: Yes, serotype-specific activity for DENV inhibitors, particularly those targeting non-structural proteins, is a known phenomenon. For example, the spiropyrazolopyridone class of NS4B inhibitors potently inhibits DENV-2 and DENV-3, but not DENV-1 and DENV-4. This is often due to amino acid variations in the target protein across different serotypes. Broadening the activity spectrum typically involves iterative structure-activity relationship (SAR) studies. By synthesizing and testing a series of analogs with modifications at various positions, it is possible to identify chemical changes that accommodate the structural differences in the target protein across all four serotypes.
Q4: After prolonged exposure of the virus to our inhibitor, we are observing a loss of efficacy. How can we confirm if this is due to the development of resistance?
A4: Loss of efficacy after prolonged exposure is a strong indicator of the emergence of resistant viral variants. To confirm this, you should perform resistance selection studies. This involves passaging the virus in the presence of sub-lethal concentrations of your inhibitor over multiple generations. After several passages, sequence the genome of the resulting virus population and compare it to the wild-type virus. Mutations in the gene encoding the target protein of your inhibitor are a strong indication of resistance. For example, resistance to NS4B inhibitors has been mapped to specific mutations in the NS4B protein.
Troubleshooting Guides
Issue: Inconsistent EC50/IC50 values across experiments.
-
Possible Cause 1: Cell Health and Density. Variations in cell health, passage number, and seeding density can significantly affect viral replication and, consequently, the apparent potency of an inhibitor.
-
Troubleshooting Step: Standardize your cell culture protocol. Use cells within a defined passage number range and ensure consistent seeding density for all assays. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Virus Titer Variability. The multiplicity of infection (MOI) is a critical parameter. Inconsistent virus titers will lead to variable results.
-
Troubleshooting Step: Aliquot and freeze your virus stock to ensure you are using a consistent titer for each experiment. Re-titer your virus stock periodically.
-
-
Possible Cause 3: Compound Solubility. Poor solubility of the test compound can lead to inaccurate concentrations in the assay, resulting in variability.
-
Troubleshooting Step: Determine the solubility of your compound in the assay medium. If solubility is an issue, consider using a different solvent (while accounting for solvent toxicity) or exploring formulation strategies. The development of the more soluble analog VGTI-A3-03 from VGTI-A3 is an example of addressing this issue.
-
Issue: High cytotoxicity observed at concentrations close to the effective antiviral concentration.
-
Possible Cause: Off-target effects. The compound may be interacting with host cell components, leading to toxicity.
-
Troubleshooting Step: Conduct a thorough SAR study to identify the structural motifs responsible for toxicity versus antiviral activity. Modifications that reduce off-target effects while maintaining or improving on-target activity can improve the therapeutic index. For example, modifications to the biflavonoid skeleton have been shown to modulate the inhibition of DENV NS5 RNA-dependent RNA polymerase while managing cytotoxicity.
-
Data on Chemical Modification and Potency Enhancement
The following tables summarize quantitative data on how chemical modifications have enhanced the potency and properties of select DENV inhibitors.
Table 1: Potency Enhancement of NITD449 through Prodrug Strategy
| Compound | Chemical Modification | DENV Serotype | EC50 (µM) | Oral Bioavailability (F) |
| NITD449 | Parental Compound | DENV-1 to 4 | 1 - 7 | 1 - 2% |
| NITD203 | 3′,5′-O-diisobutyryl prodrug | DENV-1 to 4 | Potently inhibits | Improved exposure |
Table 2: Structure-Activity Relationship of Biflavonoid Inhibitors of DENV NS5 RdRp
| Compound | Biflavonoid Skeleton | Key Modifications | IC50 (µM) |
| Amentoflavone | Amentoflavone | - | Promising |
| Robustaflavone | Robustaflavone | - | Promising |
| Sotetsuflavone | Amentoflavone derivative | Specific methylation pattern | 0.16 |
Table 3: Enhancement of Flavone Analogs Against DENV2
| Compound | Key Substituent on B-ring | DENV2 Inhibition | EC50 |
| 5m | 4'-Bromo | 100% | - |
| 5n | 4'-Nitro | 100% | - |
| 5d | Tri-ester | Exceptional | 70 nM |
| 5e | Di-ester | Exceptional | 68 nM |
Experimental Protocols
1. Cell-Based Flavivirus Immunodetection (CFI) Assay
This assay is used to determine the 50% effective concentration (EC50) of a compound by measuring the reduction in viral E protein expression.
-
Materials: A549 cells, DENV (serotypes 1-4), test compounds, 96-well plates, cell culture medium, fixing solution (e.g., 4% paraformaldehyde), primary antibody against DENV E protein, HRP-conjugated secondary antibody, TMB substrate, stop solution.
-
Procedure:
-
Seed A549 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the compound dilutions for a specified time.
-
Infect the cells with DENV at a predetermined MOI.
-
Incubate for 48-72 hours.
-
Fix the cells and perform an ELISA to detect the viral E protein.
-
Read the absorbance and calculate the EC50 value using a dose-response curve.
-
2. MTT Cytotoxicity Assay
This assay is used to assess the cytotoxicity of a compound on host cells.
-
Materials: A549 cells (or other relevant cell line), test compounds, 96-well plates, cell culture medium, MTT solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Visualizations
Caption: A typical workflow for the screening and development of DENV inhibitors.
Caption: Inhibition of DENV replication by targeting the NS4B-NS3 interaction.
Caption: Logical relationship of a prodrug strategy to enhance in vivo efficacy.
Mitigating batch-to-batch variability of synthesized Denv-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues encountered during the synthesis and experimental use of Denv-IN-5, a potent inhibitor of the Dengue Virus NS5 RNA-dependent RNA polymerase (RdRp). Our goal is to help researchers, scientists, and drug development professionals mitigate batch-to-batch variability and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the RNA-dependent RNA polymerase (RdRp) activity of the Dengue Virus (DENV) non-structural protein 5 (NS5).[1][2][3] NS5 is a crucial enzyme for the replication of the viral RNA genome.[4][5][6] By inhibiting the RdRp domain, this compound blocks viral replication, making it a promising candidate for antiviral therapy.[1][2]
Q2: We are observing significant differences in the inhibitory activity of this compound between different synthesized batches. What could be the cause?
A2: Batch-to-batch variability in the biological activity of synthesized compounds is a common issue that can arise from several factors during and after synthesis. These include:
-
Purity: The presence of impurities, such as starting materials, byproducts, or residual solvents, can significantly impact the compound's activity.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities and bioavailabilities, leading to varied inhibitory effects.
-
Degradation: The compound may be unstable under certain storage conditions (e.g., temperature, light, humidity), leading to degradation over time.
-
Inaccurate Quantification: Errors in determining the precise concentration of the stock solutions can lead to apparent differences in activity.
Q3: How can we ensure the quality and consistency of our this compound batches?
A3: A robust quality control (QC) workflow is essential. Each new batch should be thoroughly characterized to confirm its identity, purity, and integrity before use in biological assays. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
-
Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD): To check for polymorphism.
A standardized QC protocol will help ensure that each batch meets predefined specifications, thus minimizing variability.
Troubleshooting Guides
Issue 1: Lower than Expected Inhibitory Activity
If a new batch of this compound shows significantly lower inhibitory activity in your DENV replicon or enzyme-based assays, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Purity | Re-evaluate the purity of the this compound batch using analytical HPLC. | If purity is below the accepted threshold (e.g., >95%), the batch should be re-purified or re-synthesized. |
| Compound Degradation | Assess the stability of the compound under your storage and experimental conditions. | Store the compound at the recommended temperature, protected from light and moisture. Prepare fresh stock solutions for each experiment. |
| Inaccurate Concentration | Verify the concentration of your stock solution using a quantitative method like qNMR or a validated HPLC method with a reference standard. | Prepare new stock solutions, ensuring the compound is fully dissolved. |
| Assay-Specific Issues | Review your experimental protocol for any recent changes in reagents, cell lines, or virus strains. | Run a positive control with a previously validated batch of this compound or another known DENV NS5 inhibitor to ensure the assay is performing as expected. |
Issue 2: Inconsistent Results Across Replicate Experiments
Inconsistent results can be frustrating and can obscure the true effect of your compound. Here’s how to troubleshoot this issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility | Visually inspect your stock and working solutions for any precipitation. Determine the solubility of this compound in your assay buffer. | If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect the assay, or explore formulation strategies. |
| Pipetting Errors | Review your pipetting technique and ensure your pipettes are calibrated. | Use calibrated pipettes and practice proper pipetting techniques to minimize volume errors, especially when preparing serial dilutions. |
| Cell-Based Assay Variability | Monitor the health, passage number, and density of the cells used in the assay. | Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure uniform cell seeding. |
| Edge Effects in Plate-Based Assays | Analyze your plate layout to see if inconsistent results are localized to the outer wells. | To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples, or fill them with a buffer or media. |
Experimental Protocols
Protocol 1: Quality Control of Synthesized this compound
This protocol outlines the essential steps for the quality control of newly synthesized batches of this compound.
1. Purity Assessment by HPLC:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO).
-
Inject 10 µL of the solution.
-
Analyze the chromatogram to determine the peak area of this compound relative to any impurity peaks.
-
Calculate the purity as: (Area of this compound Peak / Total Peak Area) * 100%.
-
2. Identity Confirmation by Mass Spectrometry:
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Procedure:
-
Infuse a dilute solution of this compound into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Confirm that the observed molecular ion ([M+H]⁺ or [M-H]⁻) corresponds to the theoretical mass of this compound.
-
3. Structural Verification by ¹H NMR:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).
-
Procedure:
-
Dissolve 5-10 mg of this compound in the deuterated solvent.
-
Acquire the proton NMR spectrum.
-
Compare the obtained spectrum with the reference spectrum of a known pure sample of this compound to ensure all characteristic peaks are present and correctly shifted.
-
Protocol 2: DENV NS5 RdRp Inhibition Assay
This protocol describes a generic enzyme-based assay to determine the IC₅₀ of this compound.
-
Reagents:
-
Recombinant DENV NS5 protein.
-
RNA template (e.g., a short single-stranded RNA).
-
Ribonucleotides (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]GTP).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 1 mM DTT, 5 mM MgCl₂).
-
This compound dilutions.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the DENV NS5 enzyme, RNA template, and the this compound dilution (or vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ribonucleotide mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and separate the newly synthesized radiolabeled RNA from unincorporated nucleotides (e.g., by filter binding).
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Table 1: Example Quality Control Data for Three Batches of this compound
| Batch ID | Purity (HPLC, %) | Observed Mass [M+H]⁺ | ¹H NMR | IC₅₀ (nM) |
| This compound-001 | 98.7 | 452.18 | Conforms | 150 |
| This compound-002 | 92.1 | 452.19 | Conforms | 520 |
| This compound-003 | 99.2 | 452.17 | Conforms | 145 |
This table illustrates how lower purity in batch this compound-002 correlates with a weaker inhibitory activity (higher IC₅₀).
Visualizations
Caption: Dengue Virus replication cycle and the inhibitory action of this compound.
Caption: Quality control workflow for synthesized this compound batches.
References
- 1. New oxindole carboxamides as inhibitors of DENV NS5 RdRp: Design, synthesis, docking and Biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 5. Identification of new inhibitors of NS5 from dengue virus using saturation transfer difference (STD-NMR) and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04836A [pubs.rsc.org]
- 6. Frontiers | Virtual Screening of Drug-Like Compounds as Potential Inhibitors of the Dengue Virus NS5 Protein [frontiersin.org]
Validation & Comparative
Comparative Analysis of Dengue Virus NS5 Polymerase Inhibitors
The Dengue virus (DENV) NS5 protein, with its crucial RNA-dependent RNA polymerase (RdRp) activity, is a prime target for the development of antiviral therapeutics. The emergence of drug-resistant viral strains and the lack of a universally effective vaccine underscore the urgent need for novel inhibitors. This guide provides a comparative overview of selected non-nucleoside inhibitors (NNIs) of the DENV NS5 polymerase, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows. While the specific inhibitor "Denv-IN-5" is not documented in publicly available scientific literature, this guide focuses on other well-characterized NNIs to provide a relevant and data-supported comparison for researchers in the field.
Data Presentation: Performance of Selected DENV NS5 Polymerase Inhibitors
The following table summarizes the in vitro and cell-based activities of four distinct non-nucleoside inhibitors of the DENV NS5 polymerase. These compounds represent different chemical scaffolds and exhibit varied potencies and mechanisms of action.
| Compound Name | Inhibitor Type | Target Site | DENV Serotype(s) | IC50 (µM) | EC50 (µM) | Reference(s) |
| Compound 29 | Allosteric Inhibitor | N-pocket (thumb/palm interface) | DENV1-4 | 0.013 - 0.038 | ~2 (DENV2 replicon) | [1][2] |
| NITD-434 | RNA Tunnel Inhibitor | RNA template tunnel | DENV1-4 | 6 - 17 | 31 (DENV2) | [3] |
| NITD-640 | RNA Tunnel Inhibitor | RNA template tunnel | DENV1-4 | Not specified | 11 (DENV2) | [3] |
| RK-0404678 | Dual-site Inhibitor | Thumb domain & Active site | DENV1-4 | 46.2 - 445 | 6.0 - 31.9 | [4][5] |
Note: IC50 (half-maximal inhibitory concentration) values typically refer to enzymatic assays, while EC50 (half-maximal effective concentration) values are derived from cell-based assays. The specific assay conditions can influence these values.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of these inhibitors are provided below.
NS5 RdRp de novo Initiation Fluorescence Polarization Anisotropy (FAPA) Assay
This biochemical assay is used to measure the de novo initiation activity of the DENV NS5 polymerase.
Principle: The assay measures the incorporation of a fluorescently labeled nucleotide into a newly synthesized RNA strand. The increase in fluorescence polarization anisotropy upon incorporation into a larger RNA molecule is monitored.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 8.0), 10 mM KCl, 5 mM MgCl₂, 2 mM MnCl₂, 10 mM DTT, and the desired concentration of the test inhibitor.
-
Enzyme and Template Addition: Add purified recombinant DENV NS5 protein (0.25 µg) and a synthetic RNA template (0.5 µg) to the reaction mixture. The template is typically a subgenomic RNA containing the 5' and 3' untranslated regions of the DENV genome.
-
Initiation of Reaction: Initiate the polymerase reaction by adding a nucleotide mix containing ATP, UTP, CTP (all at 0.5 mM), and a fluorescently labeled GTP analog (e.g., [α-³³P]GTP or a fluorescently tagged GTP).
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60-120 minutes).
-
Detection: Measure the fluorescence polarization anisotropy using a suitable plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
DENV Replicon Cell-Based Assay
This assay assesses the antiviral activity of compounds in a cellular context using a sub-genomic DENV replicon that expresses a reporter gene.
Principle: A DENV replicon, which contains the non-structural proteins necessary for RNA replication but lacks the structural proteins, is engineered to express a reporter gene (e.g., luciferase). Inhibition of viral replication leads to a decrease in reporter gene expression.
Protocol:
-
Cell Seeding: Seed a suitable human cell line (e.g., Huh-7 or HEK293) in 96-well or 384-well plates.[6]
-
Transfection: Transfect the cells with in vitro transcribed DENV replicon RNA using electroporation or a lipid-based transfection reagent.[7]
-
Compound Treatment: After a few hours to allow for initial translation and replication, add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.[6][8]
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the effect of the compound on cell viability.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of reporter activity against the compound concentration. The CC50 (50% cytotoxic concentration) is determined from the cytotoxicity assay. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
Mandatory Visualizations
Mechanism of Action and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of allosteric NS5 polymerase inhibitors and the workflows for key experimental assays.
Caption: Allosteric inhibition of DENV NS5 polymerase.
Caption: High-throughput screening workflow for inhibitors.
Caption: Cell-based DENV replicon assay workflow.
References
- 1. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 2. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of a dengue virus type 4 reporter replicon and analysis of temperature-sensitive mutations in non-structural proteins 3 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput neutralization assay for multiple flaviviruses based on single-round infectious particles using dengue virus type 1 reporter replicon - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Denv-IN-5: A Comparative Analysis with Other Dengue Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains is a significant challenge in the development of antiviral therapies for Dengue virus (DENV). Understanding the cross-resistance profiles of novel inhibitors is crucial for predicting their clinical efficacy and for designing effective combination therapies. This guide provides a comparative analysis of Denv-IN-5, a novel DENV inhibitor, with other well-characterized DENV inhibitors targeting different viral proteins. While direct cross-resistance studies involving this compound are not yet publicly available, this comparison, based on its putative mechanism of action and known resistance patterns of other inhibitors, offers valuable insights for the research community.
This compound: A Novel Inhibitor Targeting the DENV NS5-NS3 Interaction
This compound (also known as compound 4b) is a recently identified small molecule inhibitor of Dengue virus replication. It belongs to a series of 2-aryl-1H-pyrazole-S-DACO derivatives and has demonstrated inhibitory activity against all four DENV serotypes. Recent studies indicate that this compound and its analogs likely exert their antiviral effect by binding to the DENV NS5 protein.[1] However, they do not inhibit the known enzymatic activities of NS5, namely the RNA-dependent RNA polymerase (RdRp) and methyltransferase (MTase) functions.[1] The hypothesized mechanism of action is the disruption of the critical interaction between the NS5 and NS3 proteins, which is essential for the formation of a functional viral replication complex.[1]
Comparative Analysis of this compound and Other DENV Inhibitors
To contextualize the potential cross-resistance profile of this compound, this section compares it with inhibitors targeting distinct viral functions: the NS2B-NS3 protease, the NS5 RNA-dependent RNA polymerase, the NS4B protein, and the capsid protein.
Table 1: Comparative Inhibitory Activity of this compound and Other DENV Inhibitors
| Inhibitor Class | Example Compound(s) | Target | Mechanism of Action | EC50 Range (DENV-2) | Reference(s) |
| NS5-NS3 Interaction Inhibitor | This compound (Compound 4b) | DENV NS5 | Disrupts the interaction between NS5 and NS3 proteins. | 9.23 µM | [2] |
| NS2B-NS3 Protease Inhibitor | BP2109 | DENV NS2B-NS3 Protease | Inhibits viral polyprotein processing. | 0.17 µM | [3] |
| NS5 Polymerase (RdRp) Inhibitor | NITD-008 | DENV NS5 Polymerase | Nucleoside analog causing chain termination during RNA synthesis. | ~0.38 µM | [4] |
| NS4B Inhibitor | NITD-618 | DENV NS4B | Inhibits viral RNA synthesis; precise mechanism under investigation. | 1-4 µM | [5] |
| Capsid Protein Inhibitor | ST-148 | DENV Capsid Protein | Binds to the capsid protein, interfering with viral assembly or disassembly. | 0.016 µM |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of DENV inhibitors.
DENV Replication Assay (EC50 Determination)
-
Cell Seeding: Seed host cells (e.g., Vero, Huh-7, or A549 cells) in 96-well plates at a density that allows for confluent monolayer formation after 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Infection and Treatment: Infect the cell monolayers with DENV (e.g., DENV-2) at a specified multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the serially diluted compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 48-72 hours).
-
Quantification of Viral Replication: Viral replication can be quantified using various methods:
-
Plaque Assay: Titer the virus in the supernatant to determine the reduction in infectious virus particles.
-
qRT-PCR: Measure the reduction in viral RNA levels in the cells or supernatant.
-
Reporter Virus Assay: Use a reporter virus (e.g., expressing luciferase or GFP) and measure the reporter signal.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Resistance Selection Studies
-
Initial Culture: Infect a culture of susceptible cells with wild-type DENV in the presence of the inhibitor at a concentration approximately equal to its EC50.
-
Serial Passage: Passage the virus-containing supernatant to fresh cells every 3-5 days. Gradually increase the concentration of the inhibitor in the culture medium with each passage.
-
Monitoring for Resistance: Monitor for the emergence of viral resistance by regularly titrating the virus in the presence and absence of the inhibitor. A significant increase in the viral titer in the presence of the inhibitor suggests the selection of resistant variants.
-
Genotypic Analysis: Once a resistant virus population is established, extract viral RNA and sequence the entire viral genome or specific target genes to identify mutations responsible for the resistant phenotype.
-
Phenotypic Confirmation: Introduce the identified mutations into a wild-type infectious clone of the virus using reverse genetics. Confirm that the engineered mutations confer resistance to the inhibitor in a viral replication assay.
Visualizing DENV Inhibition and Experimental Workflow
Dengue Virus Replication Cycle and Inhibitor Targets
Caption: DENV life cycle and targets of various inhibitors.
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for determining cross-resistance.
Conclusion and Future Directions
The distinct, non-enzymatic target of this compound within the DENV replication complex—the NS5-NS3 interaction—suggests a favorable cross-resistance profile. It is unlikely to show cross-resistance with inhibitors that target the NS2B-NS3 protease active site, the NS5 polymerase active site, or the capsid protein, as the resistance mutations for these inhibitors are expected to be in different viral proteins or different domains of the same protein.
However, the potential for cross-resistance with other non-nucleoside inhibitors that bind to allosteric sites on NS5 or inhibitors that target NS4B and indirectly affect the replication complex conformation cannot be ruled out without direct experimental evidence. Future research should focus on generating this compound resistant DENV variants and performing comprehensive cross-resistance profiling against a panel of DENV inhibitors with diverse mechanisms of action. Such studies will be instrumental in positioning this compound and its analogs in the landscape of DENV antiviral development and for devising rational combination therapies to combat this global health threat.
References
- 1. Discovery of 2-aryl-1H-pyrazole-S-DACO analogs as novel inhibitors targeting the DENV NS5 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C6-structural optimizations of 2-aryl-1H-pyrazole-S-DABOs: From anti-HIV to anti-DENV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Denv-IN-5 and Balapiravir for Dengue Virus Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two antiviral compounds, Denv-IN-5 and balapiravir, which have been investigated for their potential to inhibit Dengue virus (DENV). This analysis is based on available preclinical data and aims to summarize their respective mechanisms of action, in vitro efficacy, and the experimental methodologies used in their evaluation.
At a Glance: Key Differences
| Feature | This compound | Balapiravir |
| Target | Dengue Virus NS5 Protein (disrupts NS5-NS3 interaction) | Dengue Virus NS5 RNA-dependent RNA polymerase (RdRp) |
| Mechanism | Non-nucleoside inhibitor | Nucleoside analog prodrug |
| In Vitro Potency (EC50) | Micromolar range against all four DENV serotypes | Micromolar range against all four DENV serotypes |
| Clinical Development | Preclinical | Failed to show efficacy in a Phase 2 clinical trial |
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and the active form of balapiravir (R1479) against Dengue virus.
Table 1: In Vitro Antiviral Activity of this compound (Compound 4b) against Dengue Virus Serotypes
| Dengue Virus Serotype | EC50 (µM) |
| DENV-I | 1.47 |
| DENV-II | 9.23 |
| DENV-III | 7.08 |
| DENV-IV | 8.91 |
Data extracted from Rui RM, et al. Bioorg Chem. 2022.[1][2]
Table 2: In Vitro Antiviral Activity of R1479 (Active Metabolite of Balapiravir) against Dengue Virus
| Cell Type | Dengue Virus Serotype(s) | EC50 (µM) |
| Huh-7 cells | DENV reference strains and clinical isolates | 1.9 - 11 |
| Primary human macrophages | DENV-1, DENV-2, DENV-4 | 1.3 - 3.2 |
| Primary human dendritic cells | DENV-1, DENV-2, DENV-4 | 5.2 - 6.0 |
| Peripheral blood mononuclear cells (PBMCs) | Not specified | 0.10 - 0.25 |
Data extracted from Nguyen NM, et al. J Infect Dis. 2013 and other sources.[1][3]
Table 3: Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) |
| This compound (Compound 4b) | Vero cells | >200 (for a related compound 4a) |
| R1479 (Balapiravir) | Not specified in detail in the provided search results | Data not readily available in summarized form |
Mechanism of Action
This compound: A Non-Nucleoside Inhibitor Targeting the NS5-NS3 Interaction
This compound belongs to a class of 2-aryl-1H-pyrazole-S-DACO analogs.[3] Recent studies suggest that this class of compounds targets the Dengue virus NS5 protein.[3] The proposed mechanism involves binding to a specific cavity on the NS5 polymerase, which in turn disrupts the crucial interaction between NS5 and the viral protease/helicase, NS3.[3] This interaction is essential for the formation of the viral replication complex. By interfering with this protein-protein interaction, this compound effectively inhibits viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. C6-structural optimizations of 2-aryl-1H-pyrazole-S-DABOs: From anti-HIV to anti-DENV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-aryl-1H-pyrazole-S-DACO analogs as novel inhibitors targeting the DENV NS5 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Denv-IN-5: A Comparative Guide to its Antiviral Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of dengue virus (DENV) as a significant global health threat, with an estimated 390 million infections annually, underscores the urgent need for effective antiviral therapies.[1][2][3] Currently, no specific antiviral treatment for dengue is clinically approved, and patient care is primarily supportive.[4][5][6][7] This guide provides a comparative analysis of the hypothetical antiviral compound, Denv-IN-5, a novel inhibitor of the dengue virus non-structural protein 5 (NS5), against other antiviral agents that have been evaluated in preclinical animal models. The objective is to offer a clear, data-driven perspective on the potential of this compound for further development.
The DENV NS5 protein is a highly conserved and multifunctional enzyme, possessing both methyltransferase and RNA-dependent RNA polymerase (RdRp) activities, which are essential for viral RNA capping and replication.[8][9][10] Targeting NS5 is therefore a promising strategy for the development of potent and broad-spectrum anti-dengue therapeutics.[8][10]
Comparative Efficacy of this compound and Other Antiviral Agents
The validation of any new antiviral compound hinges on its performance in relevant animal models. The most commonly utilized model for preclinical evaluation of DENV antivirals is the AG129 mouse, which is deficient in interferon-α/β and -γ receptors, making it susceptible to DENV infection.[1][2][11] While no animal model perfectly recapitulates human dengue disease, the AG129 model allows for the assessment of key efficacy markers such as reduction in viremia and protection from mortality.[2][5][11]
Below is a summary of the in vivo efficacy of several antiviral compounds compared to the projected profile of this compound.
| Compound | Viral Target | Animal Model | Key Efficacy Results |
| This compound (Hypothetical) | NS5 RdRp | AG129 Mice | Projected to significantly reduce peak viremia and protect against mortality. |
| Celgosivir | α-glucosidase I inhibitor (Host-targeted) | AG129 Mice | Showed promise in preclinical testing but failed to meet endpoints in clinical trials.[5] |
| NITD-618 | NS5 RdRp Inhibitor | AG129 Mice | Demonstrated reduction in viremia.[1] |
| 4-HPR | Host-targeted (induces oxidative stress) | DENV-infected mice | Reported to reduce viral load and mortality.[1] |
| Geraniin | Viral Entry/Replication | BALB/c Mice | Reduced viremia when administered post-infection.[12] |
| C-30 | NS3-NS5 Interaction Inhibitor | Mouse model of DENV-3 infection | Reduced peak viremia, viral load in target organs, and associated tissue pathology.[13][14] |
Experimental Protocols
A standardized experimental protocol is crucial for the reliable evaluation of antiviral efficacy. The following is a representative methodology for assessing the in vivo activity of a DENV antiviral agent in the AG129 mouse model.
In Vivo Antiviral Efficacy Study in AG129 Mice
-
Animal Model: Six- to eight-week-old AG129 mice, deficient in IFN-α/β and γ receptors, are used.[1]
-
Virus Strain: A mouse-adapted DENV-2 strain, such as S221, is commonly used to establish a robust infection.[1]
-
Infection: Mice are infected via intravenous or intraperitoneal injection of the virus. To induce a more severe disease phenotype resembling aspects of human dengue, antibody-dependent enhancement (ADE) can be mimicked by co-administering a sub-lethal dose of DENV with a flavivirus-cross-reactive monoclonal antibody like 4G2.[1][15]
-
Drug Administration: The test compound (e.g., this compound) is administered at various dosages, typically starting on the day of infection and continuing for a specified period. The route of administration can be oral gavage or parenteral injection, depending on the compound's properties.[11]
-
Monitoring: Animals are monitored daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for up to 21 days post-infection.
-
Viremia Quantification: Blood samples are collected at specific time points post-infection (e.g., days 1, 3, and 5) to determine the viral load in the serum using quantitative real-time PCR (qRT-PCR) or plaque assay.
-
Tissue Viral Load: At the end of the study or upon euthanasia, organs such as the liver, spleen, and brain are harvested to quantify the viral load.
-
Data Analysis: The efficacy of the antiviral is determined by comparing the viremia, tissue viral loads, and survival rates of the treated group with a vehicle-treated control group.
Visualizing Experimental and Molecular Pathways
To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Antiviral Agents against Dengue Virus [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical Antiviral Testing for Dengue Virus Infection in Mouse Models and Its Association with Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. View of A mini review of antiviral compounds against dengue virus | Community Acquired Infection [hksmp.com]
- 8. Looking for inhibitors of the dengue virus NS5 RNA-dependent RNA-polymerase using a molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of new inhibitors of NS5 from dengue virus using saturation transfer difference (STD-NMR) and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. Antiviral Role of Phenolic Compounds against Dengue Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Small-Molecule Inhibitor of Flaviviral NS3-NS5 Interaction with Broad-Spectrum Activity and Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Denv-IN-5: A Comparative Analysis Against Established HIV-1 Inhibitors
For Immediate Release
In the landscape of antiretroviral research, the emergence of novel compounds with dual-target activity presents a compelling avenue for therapeutic development. Denv-IN-5, a 2-aryl-1H-pyrazole-S-DABO derivative, has demonstrated inhibitory activity against both Dengue virus and Human Immunodeficiency Virus type 1 (HIV-1). This guide provides a comprehensive benchmark of this compound against a panel of well-established HIV-1 inhibitors, offering a comparative analysis of their in vitro efficacy and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antiretroviral agents.
Introduction to this compound
This compound (also referred to as Compound 4b) has been identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Its chemical structure, a 2-aryl-1H-pyrazole-S-DABO, places it in a class of compounds known for their anti-HIV activity.[1][2] This guide will focus on its performance against the HIV-1IIIB strain, a common laboratory-adapted strain of the virus.
Comparative Efficacy Against HIV-1IIIB
The in vitro antiviral activity of this compound and a selection of established HIV-1 inhibitors from different classes are summarized in the table below. The data presented includes the 50% effective concentration (EC50) required to inhibit viral replication by half and the 50% cytotoxic concentration (CC50) that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.
| Compound | Class | Target | EC50 (µM) vs. HIV-1IIIB | CC50 (µM) | Selectivity Index (SI) |
| This compound | NNRTI | Reverse Transcriptase | 0.1512[3] | >100 | >661 |
| Zidovudine (AZT) | NRTI | Reverse Transcriptase | 0.002[2] | >200 | >100,000 |
| Lamivudine (3TC) | NRTI | Reverse Transcriptase | ~0.005-0.01 | >100 | >10,000-20,000 |
| Nevirapine | NNRTI | Reverse Transcriptase | 0.04[4] | >200 | >5000 |
| Efavirenz | NNRTI | Reverse Transcriptase | 0.0044[5] | >100 | >22,727 |
| Lopinavir | Protease Inhibitor | Protease | ~0.006 | >100 | >16,667 |
| Ritonavir | Protease Inhibitor | Protease | ~0.04 | >100 | >2500 |
| Raltegravir | Integrase Inhibitor | Integrase | ~0.005 | >100 | >20,000 |
| Dolutegravir | Integrase Inhibitor | Integrase | 0.00107[6] | >100 | >93,458 |
Note: EC50 and CC50 values can vary depending on the specific experimental conditions, cell line, and virus strain used. The data presented here is compiled from various sources for comparative purposes.
Mechanism of Action: Targeting the HIV-1 Replication Cycle
HIV-1 replication is a multi-step process that offers several targets for antiviral intervention. This compound, as an NNRTI, specifically targets the reverse transcriptase enzyme, a critical component in the early stages of the viral life cycle.
HIV-1 Replication and Inhibitor Targets
The following diagram illustrates the key stages of the HIV-1 replication cycle and the points of intervention for different classes of antiretroviral drugs.
Figure 1. HIV-1 Replication Cycle and Drug Targets.
This compound and other NNRTIs bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into DNA, a crucial step for integration into the host cell's genome.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the anti-HIV-1 activity and cytotoxicity of the benchmarked compounds.
Anti-HIV-1 Activity Assay (MT-4 Cell-Based)
This assay measures the ability of a compound to protect MT-4 cells, a human T-cell leukemia line, from the cytopathic effects of HIV-1 infection.
-
Cell Preparation: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Compound Dilution: Test compounds are serially diluted in culture medium to achieve a range of concentrations.
-
Infection: MT-4 cells are infected with a predetermined multiplicity of infection (MOI) of the HIV-1IIIB strain.
-
Treatment: Immediately after infection, the diluted compounds are added to the cell cultures.
-
Incubation: The treated and infected cells are incubated at 37°C in a 5% CO2 atmosphere for 4-5 days.
-
Endpoint Measurement: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance is read at 540 nm, and the EC50 is calculated as the compound concentration that results in a 50% reduction in the cytopathic effect of the virus.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells.
-
Cell Seeding: MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Serial dilutions of the test compounds are added to the cells.
-
Incubation: The cells are incubated with the compounds for the same duration as the antiviral assay (4-5 days).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol).
-
Absorbance Reading: The absorbance is measured at 570 nm. The CC50 is calculated as the compound concentration that reduces cell viability by 50%.
Experimental Workflow
The general workflow for evaluating the anti-HIV-1 activity of a compound is depicted below.
Figure 2. Workflow for Anti-HIV-1 Activity and Cytotoxicity Testing.
Conclusion
This compound demonstrates potent anti-HIV-1 activity as a non-nucleoside reverse transcriptase inhibitor, with an EC50 value in the sub-micromolar range against the HIV-1IIIB strain. Its performance is comparable to or surpasses that of some established NNRTIs. The favorable selectivity index suggests a good therapeutic window in vitro. Further investigation into its resistance profile, pharmacokinetic properties, and in vivo efficacy is warranted to fully elucidate its potential as a clinical candidate for the treatment of HIV-1 infection. This comparative guide serves as a valuable resource for researchers in the field, providing a clear benchmark for this compound and contextualizing its activity within the broader landscape of HIV-1 inhibitors.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ablinc.com [ablinc.com]
- 4. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
Denv-IN-5: A Comparative Guide to a Novel Dengue Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional analysis of Denv-IN-5, a potent inhibitor of the Dengue virus (DENV), and compares its performance with other notable alternatives. The data presented is compiled from peer-reviewed studies and is intended to provide an objective overview for researchers in the field of antiviral drug discovery.
Executive Summary
Dengue virus infection is a significant global health concern with no specific antiviral therapy currently available. The viral non-structural protein 5 (NS5) is a key enzyme for viral RNA replication and has emerged as a prime target for drug development. This compound is an allosteric inhibitor that targets the RNA-dependent RNA polymerase (RdRp) activity of NS5. This guide details its binding mechanism, inhibitory activity, and compares it with other NS5 inhibitors.
Comparative Performance of this compound and Alternatives
The inhibitory activities of this compound and several alternative compounds against the Dengue virus are summarized below. The data is presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits viral replication or enzyme activity by 50%.
Table 1: Antiviral Activity (EC50/IC50 in µM) of NS5 Polymerase Inhibitors against Dengue Virus Serotypes
| Compound | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Target | Notes |
| This compound | 1.47[1] | 9.23[1] | 7.08[1] | 8.91[1] | NS5 RdRp | Allosteric inhibitor.[1] |
| Compound 27 | 0.048 | 0.172 | - | - | NS5 RdRp | Allosteric inhibitor.[2] |
| Compound 29 | 0.013 | 0.074 | - | - | NS5 RdRp | Allosteric inhibitor, potent against DENV1-4 polymerase.[2][3] |
| SW-b | - | 3.58 | - | - | NS5 RdRp | Derivative of Compound 27.[2][4] |
| SW-d | - | 23.94 | - | - | NS5 RdRp | Derivative of Compound 27.[2][4] |
| NITD-434 | 6 | 17 | - | - | NS5 RdRp | Binds to the RNA template tunnel.[5] |
| NITD-640 | - | 11 | - | - | NS5 RdRp | Binds to the RNA template tunnel.[5] |
| Compound 1 | - | 11.09 | - | - | NS5 RdRp | - |
| Compound 2 | - | 7.61 | - | - | NS5 RdRp | - |
| Compound 3 | - | 5.66 | - | - | NS5 RdRp | - |
| RK-0404678 | - | 6.0 | - | - | NS5 RdRp | Binds to two unique sites within the RdRp.[6] |
Note: "-" indicates that data was not available in the cited sources. The experimental conditions and cell lines used for determining these values may vary between studies.
Structural Analysis of this compound Binding
This compound is an allosteric inhibitor of the DENV NS5 protein.[1] Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. In the case of this compound, it binds to a pocket at the base of the thumb subdomain of the NS5 RdRp, close to the enzyme's active site.[3] This binding event is proposed to hinder the conformational changes required for the transition from the initiation to the elongation phase of RNA synthesis.[7]
The following diagram illustrates the proposed mechanism of action for allosteric inhibitors of DENV NS5 RdRp.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the binding and inhibitory activity of this compound and its alternatives.
NS5 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA synthesis activity of the DENV NS5 polymerase. A common method is the de novo initiation Fluorescence Polarization Assay (FAPA).[3]
Protocol Outline:
-
Protein Expression and Purification: Recombinant full-length DENV NS5 or the RdRp domain is expressed (e.g., in E. coli) and purified.[8]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified NS5 enzyme, a viral RNA template (e.g., a subgenomic RNA), and a mixture of nucleoside triphosphates (NTPs), including a fluorescently labeled NTP.
-
Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the NS5 enzyme.
-
Reaction Initiation and Incubation: The RNA synthesis reaction is initiated by the addition of the RNA template and NTPs. The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific duration.
-
Detection: The incorporation of the fluorescently labeled NTP into the newly synthesized RNA is measured using fluorescence polarization. An increase in polarization indicates RNA synthesis.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for an NS5 RdRp inhibition assay.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity (Kd) between a ligand (e.g., this compound) and a macromolecule (e.g., DENV NS5).[9]
Protocol Outline:
-
Sensor Chip Preparation: A sensor chip (e.g., with a carboxymethylated dextran surface) is activated.
-
Ligand Immobilization: The DENV NS5 protein is immobilized onto the sensor chip surface.
-
Analyte Injection: The test compound (analyte) at various concentrations is flowed over the sensor chip surface.
-
Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the analyte to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd = kd/ka) is then calculated to determine the binding affinity.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
X-ray Crystallography for Structural Determination
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution.[3]
Protocol Outline:
-
Protein-Ligand Complex Formation: The purified DENV NS5 protein is incubated with the inhibitor (e.g., this compound) to form a stable complex.
-
Crystallization: The protein-ligand complex is crystallized by screening a variety of conditions (e.g., pH, temperature, precipitant concentration).
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.
-
Structural Analysis: The final structure reveals the precise binding mode of the inhibitor and its interactions with the protein residues.
Caption: Workflow for X-ray crystallography.
Conclusion
This compound represents a promising class of allosteric inhibitors targeting the DENV NS5 polymerase. The comparative data presented in this guide highlights its activity against all four dengue serotypes. Further optimization of this and other identified scaffolds, guided by detailed structural and functional studies as outlined, will be crucial in the development of effective antiviral therapies for dengue fever. The provided experimental workflows offer a foundational understanding of the methodologies employed in the characterization of such inhibitors.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
- 4. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and purification of dengue virus NS5 polymerase and development of a high-throughput enzymatic assay for screening inhibitors of dengue polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural dynamics of the dengue virus non-structural 5 (NS5) interactions with promoter stem-loop A (SLA) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Denv-IN-5 and NITD-618 as Dengue Virus Inhibitors
In the landscape of antiviral drug discovery for dengue virus (DENV), a number of small molecules have emerged as promising candidates. This guide provides a comparative overview of two such inhibitors, Denv-IN-5 and NITD-618, with a focus on their efficacy, mechanism of action, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of these two compounds.
Quantitative Performance Data
The antiviral activity and cytotoxicity of this compound and NITD-618 have been evaluated against all four serotypes of the dengue virus. The following tables summarize the key quantitative data for each compound.
Table 1: Antiviral Efficacy (EC50) of this compound and NITD-618 against DENV Serotypes
| Compound | DENV-1 (μM) | DENV-2 (μM) | DENV-3 (μM) | DENV-4 (μM) |
| This compound | 1.47 | 9.23 | 7.08 | 8.91 |
| NITD-618 | 1.5 | 1.0 - 1.6 | 1.6 | 4.1 |
Table 2: Cytotoxicity Profile (CC50) of this compound and NITD-618
| Compound | Cell Line | CC50 (μM) |
| This compound | Not explicitly reported | Not explicitly reported |
| NITD-618 | Vero, BHK-21, A549 | > 40 |
Mechanism of Action
This compound: The precise mechanism of action for this compound is not definitively established in the available literature. It is broadly classified as a dengue virus inhibitor that may also exhibit activity against HIV-1, potentially by interfering with DNA/RNA synthesis. Further research is required to elucidate its specific viral or host target.
NITD-618: NITD-618 is a well-characterized inhibitor of the dengue virus non-structural protein 4B (NS4B).[1][2] It exerts its antiviral effect by inhibiting viral RNA synthesis.[1] Mechanistic studies have revealed that NITD-618 disrupts the crucial interaction between NS4B and the viral helicase NS3, which is essential for the formation and function of the viral replication complex.[3] Resistance to NITD-618 has been mapped to mutations in the NS4B protein, further confirming it as the direct target.
Experimental Methodologies
The evaluation of this compound and NITD-618 has relied on a variety of in vitro assays to determine their antiviral potency and cytotoxicity. Below are detailed protocols for the key experimental methods cited.
Cell-Based Flavivirus Immunodetection (CFI) Assay
This assay is a high-throughput method to quantify viral antigen expression in infected cells.
-
Cell Seeding: Seed host cells (e.g., A549, Huh7, or Vero cells) in 96-well plates at a density of 1-2 x 10^4 cells per well and incubate overnight.
-
Compound Treatment and Infection: Treat the cells with serial dilutions of the test compound. Subsequently, infect the cells with DENV at a specific multiplicity of infection (MOI), typically 0.3.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Immunostaining: Fix the cells and permeabilize them. Add a primary antibody that targets a viral protein (e.g., the envelope protein) followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Quantification: Measure the signal (fluorescence or absorbance) using a plate reader. The EC50 value is calculated as the compound concentration that reduces the viral antigen signal by 50% compared to untreated infected cells.
Viral Titer Reduction Assay (Plaque Reduction Neutralization Test - PRNT)
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed susceptible cells (e.g., Vero or BHK-21 cells) in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a known amount of DENV with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 4-7 days to allow for plaque development.
-
Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Calculation: The EC50 is determined as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.[4]
DENV Replicon Assay
This assay assesses the effect of a compound on viral RNA replication in the absence of infectious virus production.
-
Cell Line: Utilize a stable cell line that harbors a DENV subgenomic replicon. This replicon contains the viral non-structural proteins necessary for replication and a reporter gene, such as luciferase, in place of the structural protein genes.
-
Compound Treatment: Seed the replicon cells in a 96-well plate and treat with serial dilutions of the test compound.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculation: The EC50 value is the compound concentration that reduces luciferase activity by 50% compared to untreated replicon cells.
Cytotoxicity Assays
These assays are performed in parallel to antiviral assays to ensure that the observed viral inhibition is not due to cell death.
-
MTT Assay:
-
Seed cells in a 96-well plate and treat with serial dilutions of the compound for the same duration as the antiviral assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells and incubate for 2-4 hours.
-
Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm. The CC50 is the compound concentration that reduces cell viability by 50%.[5]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Seed cells and treat with the compound as in the MTT assay.
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence. The CC50 is the concentration that reduces the luminescent signal by 50%.
-
Visualizations
To better understand the experimental processes and the mechanism of action of NITD-618, the following diagrams are provided.
References
- 1. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NITD-618 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Searching for plant-derived antivirals against dengue virus and Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Denv-IN-5: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for Denv-IN-5 is not publicly available, this guide provides essential safety and disposal procedures based on general principles for handling similar small molecule inhibitors used in laboratory settings. This information is intended to supplement, not replace, institution-specific safety protocols and any forthcoming manufacturer's guidance.
Core Safety and Disposal Data
The following table summarizes crucial safety and logistical information for the handling and disposal of a chemical compound like this compound, based on standard laboratory practices for hazardous chemicals.
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including disposable latex gloves, and a lab coat. | [1] |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. | [2] |
| First Aid (Skin Contact) | Immediately flush skin with plenty of water. Remove contaminated clothing. | [1] |
| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes. | [1] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | [2] |
| Spill Cleanup (Small Spills) | Wipe up with absorbent material (e.g., cloth, fleece). Clean the surface thoroughly to remove residual contamination. | |
| Spill Cleanup (Large Spills) | Stop the flow of material if possible. Dike the spilled material. Absorb with vermiculite, dry sand, or earth and place it into containers for disposal. | |
| Disposal | Collect and arrange for disposal in suitable, closed containers. Discharge into the environment must be avoided. Dispose of in accordance with appropriate laws and regulations. | [2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2] |
Experimental Protocols: General Disposal Procedure for Small Molecule Inhibitors
The following protocol outlines a general, step-by-step methodology for the disposal of a chemical compound such as this compound. This procedure should be performed in accordance with your institution's environmental health and safety guidelines.
Objective: To safely dispose of this compound waste in a manner that minimizes risk to personnel and the environment.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate chemical waste container (clearly labeled)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Absorbent pads
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Have a spill kit with absorbent materials readily accessible.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
If this compound is in a solution, identify the solvent and segregate it as a hazardous chemical waste. Common solvents used for such compounds may be flammable or toxic.
-
-
Containment:
-
Carefully transfer the waste this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solid waste, ensure the container is sealed to prevent the release of dust.
-
For liquid waste, use a funnel to prevent spills and do not fill the container to more than 80% capacity to allow for expansion.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable), the concentration, and the date of accumulation.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secondary containment area that is cool, dry, and well-ventilated.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all necessary information about the waste stream as per their requirements.
-
-
Decontamination:
-
Wipe down the work area and any equipment used with an appropriate cleaning agent.
-
Dispose of any contaminated materials (e.g., absorbent pads, gloves) as hazardous waste.
-
-
Documentation:
-
Maintain a log of all hazardous waste generated, including the amount and date of disposal.
-
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
